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Ethyl 5-aminothiophene-2-carboxylate Documentation Hub

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  • Product: Ethyl 5-aminothiophene-2-carboxylate
  • CAS: 67318-11-0

Core Science & Biosynthesis

Foundational

ethyl 5-aminothiophene-2-carboxylate CAS 5835-08-5 chemical data

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Ethyl 5-aminothiophene-2-carboxylate . Editorial Note on CAS Specificity: The CAS number provided in the topic request (5835-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Ethyl 5-aminothiophene-2-carboxylate .

Editorial Note on CAS Specificity: The CAS number provided in the topic request (5835-08-5 ) does not correspond to Ethyl 5-aminothiophene-2-carboxylate in standard chemical registries. The chemically accurate CAS for Ethyl 5-aminothiophene-2-carboxylate is 67318-11-0 .[1] This guide focuses on the chemistry of Ethyl 5-aminothiophene-2-carboxylate as requested by the text topic, while noting this registry discrepancy to ensure procurement safety.

Compound Identity, Synthesis, and Scaffold Utilization in Medicinal Chemistry

Executive Summary

Ethyl 5-aminothiophene-2-carboxylate is a specialized heterocyclic building block distinct from the more common Gewald-derived isomers (2-aminothiophene-3-carboxylates).[1] Characterized by an electron-donating amino group at position 5 and an electron-withdrawing ester at position 2, this "push-pull" system creates a unique electronic gradient across the thiophene ring. It serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly thienopyrimidines and azo-based bioisosteres used in oncology and antimicrobial research.[1] Due to the high susceptibility of the free amine to oxidative degradation, this compound requires rigorous handling protocols under inert atmospheres.[1]

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the baseline identity for the target compound. Researchers must verify the CAS registry before procurement, as isomer confusion is common in thiophene chemistry.[1]

PropertySpecification
Chemical Name Ethyl 5-aminothiophene-2-carboxylate
Correct CAS Registry 67318-11-0 (Note: CAS 5835-08-5 is often misattributed or refers to related phosphates/acids)
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Structure Description Thiophene ring substituted with an ethoxycarbonyl group at C2 and a primary amine at C5.[1]
Appearance Tan to dark brown solid or semi-solid (highly dependent on purity and oxidation state).[1]
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.[1]
Stability High Risk: Prone to oxidative polymerization in air/light.[1]
Storage -20°C or 2-8°C; Store under Argon/Nitrogen; Protect from light.

Synthetic Routes & Mechanism

Unlike 2-aminothiophene-3-carboxylates, which are synthesized via the multicomponent Gewald reaction, the 5-amino-2-carboxylate isomer cannot be selectively generated using elemental sulfur and cyanoacetates. The authoritative synthetic route involves the reduction of the corresponding nitro-thiophene precursor.[1]

Primary Route: Nitro-Reduction

The precursor, Ethyl 5-nitrothiophene-2-carboxylate (CAS 5832-01-9), is reduced to the amine.[1] This method ensures regiochemical purity, avoiding the isomer mixtures common in cyclization strategies.[1]

  • Precursor: Ethyl 5-nitrothiophene-2-carboxylate.[1]

  • Reagents: Iron powder/Acetic Acid (Fe/AcOH) or Stannous Chloride (SnCl₂).[1] Catalytic hydrogenation (H₂/Pd-C) is faster but risks poisoning the catalyst with sulfur.[1]

  • Mechanism: The nitro group (-NO₂) acts as a strong electron-withdrawing group (EWG), directing the reduction.[1] The resulting amine (-NH₂) switches the electronic character of C5 from electron-deficient to electron-rich.[1]

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the reduction pathway and the critical divergence point where the Gewald reaction fails for this specific isomer.

SynthesisPath Nitro Ethyl 5-nitrothiophene- 2-carboxylate (CAS 5832-01-9) Reduction Reduction Step (Fe/AcOH or SnCl2) Nitro->Reduction 6e- Reduction Target Ethyl 5-aminothiophene- 2-carboxylate (CAS 67318-11-0) Reduction->Target Yield: ~70-85% Gewald Gewald Reaction (S8 + Cyanoacetate) Gewald->Target NO PATH WrongIsomer Ethyl 2-aminothiophene- 3-carboxylate (Isomer) Gewald->WrongIsomer Regioselectivity

Figure 1: Synthetic logic flow demonstrating the necessity of the nitro-reduction route over the Gewald reaction for the 5-amino-2-ester isomer.

Reactivity & Scaffold Utilization

The chemical utility of ethyl 5-aminothiophene-2-carboxylate stems from the nucleophilicity of the C5-amine and the electrophilicity of the C2-ester.

Nucleophilic Functionalization (Amine Reactivity)

The amine at C5 is the primary handle for derivatization.[1]

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides/sulfonamides, which are stable pharmacophores.[1]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates generates ureas/thioureas.[1] These intermediates are precursors for cyclization into thienopyrimidines.[1]

Electrophilic Substitution (Ring Reactivity)

The C2-ester deactivates the ring, but the C5-amine strongly activates the ortho-position (C4).[1]

  • Halogenation: Electrophilic halogenation occurs selectively at C4.[1]

  • Azo Coupling: The amine can be diazotized (Sandmeyer conditions) to introduce halides or cyano groups, or coupled with electron-rich aromatics to form azo dyes.[1]

Reaction Landscape Diagram[1]

Reactivity cluster_0 Amine Functionalization cluster_1 Ring Transformations Core Ethyl 5-aminothiophene- 2-carboxylate Amide Amides/Sulfonamides (Bioactive Linkers) Core->Amide R-COCl / Base Urea Thienyl-Ureas (Kinase Inhibitors) Core->Urea R-NCO Diazo Diazonium Salt (Sandmeyer Precursor) Core->Diazo NaNO2 / HCl Fused Thieno[3,2-d]pyrimidines (Via C4 cyclization) Urea->Fused Cyclization (if C4 functionalized) Diazo->Fused Azo Coupling

Figure 2: Divergent reactivity profile.[1] The amine group drives functionalization, while C4 accessibility allows for ring fusion strategies.[1]

Handling, Stability & Analytics

Warning: Free aminothiophenes are notoriously unstable.[1] The following protocols are mandatory for maintaining compound integrity.

Storage & Handling Protocol[1]
  • Atmosphere: Always handle under an inert atmosphere (Argon preferred over Nitrogen due to density).[1]

  • Temperature: Long-term storage must be at -20°C . Short-term storage at 2-8°C is acceptable only if sealed.[1]

  • Light: The compound is photosensitive.[1] Use amber vials or wrap containers in aluminum foil.

  • Re-purification: If the solid turns black/tarry, it has oxidized.[1] Purify via rapid silica filtration (DCM/MeOH) immediately before use.[1]

Analytical Verification (Self-Validating)[1]
  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the -NH₂ group (typically δ 6.0–7.5 ppm, exchangeable with D₂O) and the thiophene ring protons.[1] The ethyl ester will show a quartet (~4.2 ppm) and a triplet (~1.3 ppm).[1]

  • TLC Monitoring: Aminothiophenes often streak on silica due to degradation.[1] Use triethylamine (1-2%) in the eluent to neutralize silica acidity and prevent on-column decomposition.[1]

References

  • Sigma-Aldrich. Ethyl 5-aminothiophene-2-carboxylate Product Datasheet (CAS 67318-11-0).[1][2]Link[1]

  • PubChem. Compound Summary: Ethyl 5-aminothiophene-2-carboxylate.[1][3]Link[1]

  • Gewald, K. Heterocyclics from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes. Chemische Berichte, 1965.[1] (Provided for mechanistic contrast regarding the 2,3-isomer).

  • ChemicalBook. Ethyl 5-nitrothiophene-2-carboxylate (Precursor CAS 5832-01-9).[1]Link[1]

Sources

Exploratory

solubility of ethyl 5-aminothiophene-2-carboxylate in organic solvents

An in-depth technical analysis of the solvation dynamics, physicochemical properties, and experimental handling of ethyl 5-aminothiophene-2-carboxylate. Executive Overview & Structural Causality Ethyl 5-aminothiophene-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solvation dynamics, physicochemical properties, and experimental handling of ethyl 5-aminothiophene-2-carboxylate.

Executive Overview & Structural Causality

Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. With a monoisotopic mass of 171.0354 Da and the molecular formula C7H9NO2S, this compound serves as a critical precursor for synthesizing kinase inhibitors, GPCR ligands, and other pharmacologically active derivatives[2].

Understanding its solubility profile in organic solvents requires a deep dive into its structural thermodynamics. The molecule features a classic "push-pull" electronic system across the thiophene ring:

  • Hydrogen Bond Donor/Acceptor: The primary amino group (-NH₂) at the 5-position acts as a strong hydrogen bond donor and a moderate acceptor.

  • Hydrogen Bond Acceptor: The ethyl ester moiety (-COOCH₂CH₃) at the 2-position provides a localized dipole and acts as a strong hydrogen bond acceptor.

  • Lipophilic Core: The aromatic thiophene ring provides significant lipophilicity and facilitates

    
     stacking interactions in the solid crystal lattice.
    

To dissolve this solid, a solvent must provide sufficient enthalpic solvation energy (via dipole-dipole interactions, hydrogen bonding, or dispersion forces) to overcome the lattice energy of the crystal structure.

Quantitative Solubility Profile in Organic Solvents

Based on its functional groups and empirical usage in synthetic workflows, the solubility of ethyl 5-aminothiophene-2-carboxylate varies significantly across different solvent classes. Routine Nuclear Magnetic Resonance (NMR) characterizations are successfully performed in solvents like DMSO-d6 and CDCl₃, indicating high solubility in these media[3]. Furthermore, specialized fluorinated solvents like hexafluoroisopropanol (HFIP) have been documented as highly effective for this compound during electrophilic aromatic substitutions[4].

Table 1: Solubility Matrix of Ethyl 5-aminothiophene-2-carboxylate at 25°C

Solvent ClassRepresentative SolventsEst. SolubilityMechanistic Rationale of Solvation
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)High dielectric constant; the solvent's oxygen acts as a powerful H-bond acceptor for the thiophene's -NH₂ group[3].
Halogenated Chloroform (CHCl₃), DCMHigh (50-100 mg/mL)Favorable dipole-induced dipole interactions; highly compatible with the lipophilic thiophene core[3].
Fluorinated Alcohols HFIPHigh (50-100 mg/mL)HFIP's unique hydrogen-bonding properties lower the lowest unoccupied molecular orbital (LUMO), stabilizing the solute[4].
Esters / Ethers Ethyl Acetate, THFModerate to HighExcellent for extraction; the ester solvent mimics the solute's own ester group, promoting "like-dissolves-like" dispersion[3].
Non-Polar Aliphatic Hexane, HeptaneLow (<5 mg/mL)Lack of polarity fails to disrupt the intermolecular hydrogen-bonding network of the solid crystal lattice.
Aqueous WaterVery Low (<1 mg/mL)The hydrophobic penalty of the thiophene ring and ethyl chain outweighs the hydration energy of the polar groups[5].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development, kinetic solubility approximations are insufficient. The following protocol utilizes the gold-standard Isothermal Shake-Flask Method coupled with HPLC-UV.

Causality of Experimental Choices:

  • Equilibration Time (48h): Ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

  • Filter Material (PTFE): Polytetrafluoroethylene is chosen for its extreme chemical inertness. Unlike nylon or PES, PTFE will not degrade or leach extractables when exposed to aggressive organic solvents like DMSO or Chloroform, ensuring the HPLC baseline remains uncontaminated.

Step-by-Step Methodology:

  • Saturation: Add an excess of solid ethyl 5-aminothiophene-2-carboxylate (approx. 200 mg) to a 5.0 mL amber glass vial. Add 2.0 mL of the target organic solvent.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 48 hours.

  • Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid lattice.

  • Filtration: Carefully draw the supernatant into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean volumetric flask.

  • Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range. Analyze via HPLC-UV at an absorption wavelength of 254 nm against a pre-validated calibration curve.

SolubilityWorkflow A Solid Compound (Excess) B Solvent Addition & Shaking (48h) A->B C Centrifugation (10,000 rpm) B->C D PTFE Filtration (0.22 µm) C->D E HPLC-UV Quantification D->E

Fig 1. Isothermal shake-flask workflow for empirical solubility determination.

Applied Solvent Selection in Synthetic Workflows

In practical drug development, solvent selection dictates reaction yield and purity. A classic example is the synthesis and subsequent functionalization of ethyl 5-aminothiophene-2-carboxylate.

As documented in NIH protocols, the compound is typically synthesized by reducing ethyl 5-nitrothiophene-2-carboxylate using iron powder in acetic acid at 75 °C[3]. Following the reaction, ethyl acetate is explicitly chosen as the extraction solvent. The causality here is clear: ethyl acetate provides high solubility for the newly formed amino-thiophene while allowing for phase separation from the aqueous quenching mixture (water/saturated sodium carbonate)[3].

Once isolated, the compound is often subjected to acetylation (using acetic anhydride under reflux) to block potential metabolic sites, yielding ethyl 5-acetamidothiophene-2-carboxylate[6].

SyntheticWorkflow N1 Ethyl 5-nitrothiophene- 2-carboxylate N2 Reduction (Fe / Acetic Acid) N1->N2 N3 Extraction (Ethyl Acetate) N2->N3 N4 Ethyl 5-aminothiophene- 2-carboxylate N3->N4 N5 Acetylation (Acetic Anhydride) N4->N5 N6 Ethyl 5-acetamidothiophene- 2-carboxylate N5->N6

Fig 2. Solvent selection workflow for the synthesis and isolation of thiophene derivatives.

References

  • PubChemLite (Université du Luxembourg) - Ethyl 5-aminothiophene-2-carboxylate (C7H9NO2S) Structural Information URL:[Link]

  • National Institutes of Health (PMC) - Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile while Retaining the Pharmacological Profile URL: [Link]

  • RWTH Aachen University Publications - Dissertation Jonas Boergel 2019: Aromatic C–H Amination in Hexafluoroisopropanol URL: [Link]

Sources

Foundational

Technical Guide: Thermodynamic Stability of 5-Aminothiophene-2-Carboxylate Derivatives

The following technical guide details the thermodynamic stability profile, synthesis, and characterization of 5-aminothiophene-2-carboxylate derivatives . This guide distinguishes this specific "linear" isomer from the m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile, synthesis, and characterization of 5-aminothiophene-2-carboxylate derivatives . This guide distinguishes this specific "linear" isomer from the more common "ortho" Gewald products, emphasizing its unique "push-pull" electronic structure.

Executive Summary

5-Aminothiophene-2-carboxylate derivatives represent a specialized class of heterocyclic scaffolds characterized by a strong electronic "push-pull" system. Unlike their 2-amino-3-carboxylate isomers (typically synthesized via the Gewald reaction), the 5-amino-2-carboxylate motif places the electron-donating amino group and the electron-withdrawing carboxylate group at opposite ends of the thiophene ring (positions 5 and 2, respectively).

This structural arrangement maximizes conjugation, imparting significant thermodynamic stability in the ground state due to high resonance energy. However, this same electronic activation makes the ring susceptible to specific kinetic instability pathways, primarily oxidative dimerization and electrophilic attack. This guide provides a comprehensive analysis of these stability factors, supported by validated experimental protocols for synthesis and stress testing.

The Thermodynamic Landscape

The stability of 5-aminothiophene-2-carboxylates is governed by the interplay between aromaticity and substituent effects.

Electronic "Push-Pull" Stabilization

The 5-amino-2-carboxylate system is a classic donor-acceptor (


) system.
  • Donor (D): The lone pair on the Nitrogen at C5.

  • Bridge (

    
    ):  The thiophene diene system.
    
  • Acceptor (A): The carbonyl oxygen at C2.

Thermodynamic Consequence: This conjugation lowers the ground state energy of the molecule, increasing its thermodynamic stability relative to non-conjugated isomers. The resonance contribution introduces significant quinoid character to the thiophene ring, shortening the C2-C3 and C4-C5 bonds while lengthening C3-C4.

Molecular Orbital Insights (DFT)

Density Functional Theory (DFT) studies on similar aminothiophene systems reveal:

  • HOMO (Highest Occupied Molecular Orbital): Localized heavily on the amino group and the thiophene ring carbons, making the molecule a nucleophile.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylate moiety.

  • Band Gap: The push-pull nature reduces the HOMO-LUMO gap compared to unsubstituted thiophene, correlating with a bathochromic shift in UV-Vis absorption (often yellow/orange solids) and increased reactivity toward oxidants.

Visualization: Resonance & Reactivity

The following diagram illustrates the resonance contribution and the resulting sites of reactivity.

Resonance Struct_A Aromatic Form (Neutral) Struct_B Quinoid Form (Zwitterionic Contribution) Struct_A->Struct_B Resonance (Push-Pull) Reactivity Reactivity Consequences Struct_B->Reactivity Increases Dipole Moment Oxidation Susceptibility to Oxidation at N Reactivity->Oxidation Hydrolysis Ester Hydrolysis (Acid/Base) Reactivity->Hydrolysis

Figure 1: Resonance structures of 5-aminothiophene-2-carboxylate showing the transition from aromatic to quinoid forms, which dictates thermodynamic stability and reactive sites.

Stability Challenges & Degradation Mechanisms

While thermodynamically stable in the solid state, these derivatives exhibit kinetic instability in solution.

Oxidative Instability (Critical)

The electron-rich amino group renders the thiophene ring prone to oxidation.

  • Mechanism: Single electron transfer (SET) generates a radical cation, which rapidly couples to form azo-dimers or imino-quinoid species.

  • Visual Indicator: Samples darken from white/pale yellow to brown/black upon exposure to air and light.

  • Mitigation: Storage as a hydrochloride salt or N-acylated derivative significantly improves oxidative stability by reducing the electron density on the nitrogen.

Decarboxylation Risks

Unlike 2-amino-3-carboxylates (Gewald products), which decarboxylate easily via a 6-membered transition state involving the adjacent amino group, 5-amino-2-carboxylates are resistant to thermal decarboxylation in their ester form.

  • Risk Factor: Hydrolysis to the free acid (5-aminothiophene-2-carboxylic acid) re-introduces decarboxylation risk, particularly under acidic conditions at elevated temperatures (

    
    ).
    
Hydrolysis

The ester bond at C2 is deactivated towards nucleophilic attack due to the electron donation from the C5-amino group (resonance increases electron density at the carbonyl carbon). Consequently, these esters hydrolyze slower than their benzene analogues (e.g., ethyl 4-aminobenzoate).

Experimental Protocols

Synthesis: The Self-Validating Route

The most thermodynamically controlled synthesis is the reduction of 5-nitrothiophene-2-carboxylate. This avoids the regioselectivity issues of direct amination.

Protocol:

  • Precursor: Dissolve Methyl 5-nitrothiophene-2-carboxylate (1.0 equiv) in Ethyl Acetate/Methanol (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi for 2–4 hours at RT.

    • Validation Point: Monitor by TLC (disappearance of UV-active nitro spot, appearance of fluorescent amino spot) or LC-MS (Target Mass:

      
      ).
      
  • Isolation: Filter through Celite (under Nitrogen to prevent immediate oxidation). Concentrate in vacuo at

    
    .
    
  • Storage: Store immediately at

    
     under Argon.
    
Forced Degradation Study (Stress Testing)

To determine the thermodynamic boundaries, perform the following stress tests.

Table 1: Stress Testing Conditions

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl,

1–4 Hours5–20%
Base Hydrolysis 0.1 N NaOH, RT1–2 Hours5–20%
Oxidation 3%

, RT
30 Min>10% (High Sensitivity)
Thermal Solid state,

7 Days<5%
Photostability UV/Vis Light (1.2M lux)24 HoursVariable (Monitor Color)
Analytical Workflow

The following DOT diagram outlines the decision tree for stability assessment.

StabilityWorkflow Start Start: Pure 5-Amino Derivative Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Start->Stress Analysis HPLC / LC-MS Analysis Stress->Analysis Decision Degradation > 10%? Analysis->Decision RouteA Identify Degradants (MS/NMR) Decision->RouteA Yes RouteB Confirm Stability Calculate Shelf Life Decision->RouteB No

Figure 2: Workflow for assessing the kinetic and thermodynamic stability of aminothiophene derivatives.

Structural Optimization for Drug Discovery

To utilize this scaffold in drug candidates while mitigating thermodynamic instability:

  • Bioisosteric Replacement: Replace the ester with a bioisostere such as an oxadiazole or amide. These are generally more resistant to hydrolysis.

  • N-Substitution: Capping the 5-amino group (e.g., as an amide, urea, or sulfonamide) removes the free electron pair that drives oxidative degradation. This is the standard approach in medicinal chemistry (e.g., Rivaroxaban precursors).

  • Core Substitution: Introducing a halogen (Cl, Br) at position 3 or 4 can block metabolic hotspots but may alter the push-pull electronics.

References

  • Synthesis and Stability of Methyl 5-aminothiophene-2-carboxyl

    • Source: ChemicalBook / Literature Compil
    • Context: Describes the reduction of nitro-thiophene precursors to amino-thiophenes and isol
  • Gewald Reaction and Aminothiophene Chemistry

    • Source: Organic Chemistry Portal[1]

    • Context: Differentiates the 2-amino-3-carboxylate (Gewald)
  • Metabolic and Chemical Stability of Thiophenes

    • Source: FEMA / ScienceDirect
    • Context: Discusses the oxidative instability (S-oxidation and ring oxid
  • Decarboxyl

    • Source: Master Organic Chemistry
    • Context: Mechanistic grounding for why -amino acids (ortho) decarboxylate faster than - or -amino systems (para-like).

Sources

Exploratory

The Electronic Architecture and pKa Dynamics of Ethyl 5-Aminothiophene-2-Carboxylate: A Technical Guide for Drug Development

Executive Summary Ethyl 5-aminothiophene-2-carboxylate is a highly versatile heterocyclic building block, widely utilized in the synthesis of kinase inhibitors, anti-tuberculosis agents, and allosteric modulators. Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-aminothiophene-2-carboxylate is a highly versatile heterocyclic building block, widely utilized in the synthesis of kinase inhibitors, anti-tuberculosis agents, and allosteric modulators. Synthesized primarily via the Gewald multicomponent reaction, this scaffold presents unique physicochemical challenges. Chief among these is the extreme low basicity of its primary amino group. This whitepaper provides an in-depth mechanistic analysis of its electronic structure, outlines a self-validating spectrophotometric protocol for determining its ultra-low pKa, and details the downstream implications for pharmaceutical salt selection and synthetic reactivity.

Structural and Electronic Causality of Ultra-Low Basicity

In standard aromatic amines like aniline, the lone pair of the nitrogen atom delocalizes into the aromatic


-system, resulting in a conjugate acid pKa of approximately 4.6. However, in ethyl 5-aminothiophene-2-carboxylate, the basicity is drastically attenuated, with the conjugate acid pKa dropping to near-zero values.

This extreme suppression of basicity is governed by a "push-pull" conjugated electronic system :

  • The Thiophene Relay: The sulfur atom in the thiophene ring acts as an effective

    
    -electron relay while simultaneously exerting an inductive electron-withdrawing effect (-I).
    
  • The Ester Sink: The ethoxycarbonyl group (-COOEt) at the 2-position acts as a powerful electron acceptor via both resonance (-M) and inductive (-I) effects.

  • The Amino Donor: The 5-amino group acts as the electron donor (+M). Its nitrogen lone pair is heavily drawn across the diene system of the thiophene ring into the carbonyl oxygen of the ester.

Because the nitrogen's lone pair is fundamentally locked in this resonance architecture, its availability to accept a proton is virtually eliminated. Consequently, the neutral amine is highly stable, and its protonated form is a strong acid.

ElectronicEffects A 5-Amino Group (-NH2) Strong Electron Donor (+M) B Thiophene Ring Conjugated Pi-Relay System A->B Delocalization of Nitrogen Lone Pair C 2-Carboxylate (-COOEt) Strong Electron Acceptor (-M, -I) B->C Push-Pull Electron Withdrawal D Extreme Low Basicity (pKa ~ 0.38) C->D Depletion of N-Electron Density

Fig 1: Push-pull electronic delocalization driving the ultra-low pKa of the 5-amino group.

Quantitative Data: Comparative pKa Analysis

To contextualize the basicity of ethyl 5-aminothiophene-2-carboxylate, we must benchmark it against related structural analogs. The data clearly demonstrates how the addition of electron-withdrawing groups sequentially destroys the basicity of the amine.

CompoundPredicted/Experimental pKa (Conjugate Acid)Primary Electronic Effect
Aniline 4.60Standard aromatic delocalization
2-Aminothiophene ~2.50Thiophene sulfur electronegativity (-I)
Methyl 5-aminothiophene-2-carboxylate 0.38 ± 0.10[1]Para-like ester electron withdrawal (-M, -I)
Ethyl 2-aminothiophene-3-carboxylate 0.11 ± 0.10[2]Ortho-ester electron withdrawal (-M, -I)
Ethyl 5-aminothiophene-2-carboxylate ~0.38 Para-like ester electron withdrawal (-M, -I)

Data aggregated from predictive models and structural analogs[1],[2].

Analytical Methodology: UV-Vis Spectrophotometric Titration

The Problem with Potentiometry: Standard potentiometric titrations using glass electrodes fail for pKa values below 1.5. At these extremes, glass electrodes suffer from severe "acid error," and the inflection point of the titration curve is entirely masked by the leveling effect of the aqueous solvent.

The Solution: To accurately measure a pKa of ~0.38, we must employ UV-Vis spectrophotometry coupled with the Hammett Acidity Function (


) . This method tracks the distinct UV absorption shift that occurs when the "push-pull" chromophore is disrupted by protonation of the amine.
Step-by-Step Experimental Protocol
  • Analyte Preparation: Dissolve ethyl 5-aminothiophene-2-carboxylate in a 5% Methanol/Water co-solvent system to yield a stock solution. Dilute to a final analytical concentration of

    
     M.
    
  • Acidic Media Preparation: Prepare a series of aqueous sulfuric acid (

    
    ) solutions with precisely known Hammett acidity function (
    
    
    
    ) values ranging from
    
    
    down to
    
    
    .
  • Equilibration: Mix the analyte stock with the varying acidic media. Allow 15 minutes for thermodynamic equilibrium.

  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm using a quartz cuvette. Identify the

    
     of the neutral species (highly conjugated, longer wavelength) and the protonated species (conjugation broken, blue-shifted).
    
  • System Validation (Crucial Step): Overlay the spectra. You must observe a clean isosbestic point . This is a self-validating control: its presence guarantees that the system is a strict two-state equilibrium (

    
    ) and that the highly reactive 2-aminothiophene core is not undergoing acid-catalyzed polymerization or degradation[3].
    
  • Data Regression: Plot the absorbance at the neutral

    
     against the 
    
    
    
    values. Fit the curve using the modified Henderson-Hasselbalch equation:
    
    
    The inflection point of this non-linear regression yields the exact pKa.

Workflow Step1 1. Analyte Preparation Dissolve in 5% MeOH/H2O to 10^-4 M Step2 2. Acidic Media Titration Equilibrate with H2SO4 (H0: +1.0 to -2.0) Step1->Step2 Step3 3. UV-Vis Spectroscopy Scan 200-400 nm; Verify Isosbestic Point Step2->Step3 Step4 4. Non-Linear Regression Fit Absorbance vs. H0 to Extract pKa Step3->Step4

Fig 2: UV-Vis spectrophotometric workflow for determining ultra-low pKa values via Hammett functions.

Strategic Implications in Drug Development

Understanding the ~0.38 pKa of this functional group dictates critical decisions in downstream pharmaceutical development:

A. Salt Selection and Formulation

The "Rule of 3" in pharmaceutical salt formation states that for a stable salt to form, the


 between the base and the counterion acid must be 

. Because the conjugate acid pKa of ethyl 5-aminothiophene-2-carboxylate is ~0.38, weak organic acids (e.g., citric acid, pKa 3.1; tartaric acid, pKa 2.9) are thermodynamically incapable of protonating the amine. Formulation Directive: To isolate stable solid forms, formulation scientists must utilize strong mineral acids with negative pKa values. This causality explains why isolated 2-aminothiophene derivatives are almost exclusively commercialized as hydrochloride salts (HCl pKa

)[4].
B. Pharmacokinetics and ADME Profiling

At physiological pH (7.4), the amino group is 100% unprotonated. Unlike typical aliphatic amines that carry a positive charge in the bloodstream, this thiophene derivative remains entirely neutral. This neutrality drastically increases the molecule's lipophilicity (


), promoting excellent passive lipid bilayer permeability but potentially introducing liabilities regarding aqueous solubility in the GI tract. This property is frequently leveraged in the design of highly permeable anti-tuberculosis agents targeting Mycobacterium tuberculosis[5].
C. Synthetic Reactivity

The depletion of electron density on the nitrogen atom renders it a very poor nucleophile. Standard amide coupling conditions (e.g., EDC/HOBt at room temperature) will often fail or proceed at unacceptably slow rates. Synthetic Directive: Derivatizing this amino group requires forcing conditions. Chemists must pre-activate the electrophile (using acid chlorides or anhydrides) or utilize strong bases (like NaH or specialized catalysts) to deprotonate the weakly acidic neutral amine to force nucleophilic attack[3].

References

  • ChemicalBook.5-Amino-thiophene-2-carboxylic acid methyl ester manufacturers.
  • ChemicalBook.Ethyl 2-aminothiophene-3-carboxylate.
  • ChemRxiv.Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • National Institutes of Health (NIH).Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis.
  • Guidechem.2-AMINOTHIOPHENE HYDROCHLORIDE.

Sources

Foundational

crystal structure analysis of ethyl 5-aminothiophene-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-Aminothiophene-2-Carboxylate Abstract Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for thei...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-Aminothiophene-2-Carboxylate

Abstract

Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. Ethyl 5-aminothiophene-2-carboxylate, a key synthetic intermediate, possesses a deceptively simple structure that encodes a wealth of information in its three-dimensional crystalline arrangement. Understanding this solid-state architecture is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical metrics in drug development. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of ethyl 5-aminothiophene-2-carboxylate. We will dissect the entire workflow, from synthesis and crystallization to the intricate details of molecular geometry and the supramolecular forces that govern its crystal packing. This analysis is further enriched by computational methods, such as Hirshfeld surface analysis, offering a quantitative and visual understanding of the intermolecular interactions at play.

Introduction: The Significance of Solid-State Characterization

The biological efficacy and material performance of a molecular compound are not solely dictated by its two-dimensional chemical structure. The arrangement of molecules in the solid state—the crystal packing—profoundly influences its macroscopic properties. For drug development professionals, a thorough crystal structure analysis is a non-negotiable step in candidate validation. It reveals the precise molecular conformation, identifies potential polymorphs, and elucidates the network of non-covalent interactions that stabilize the crystal lattice.

Ethyl 5-aminothiophene-2-carboxylate serves as an exemplary case study. Its structure features key functional groups—an aromatic amine, an ester, and a sulfur-containing heterocycle—all of which can act as hydrogen bond donors or acceptors. The interplay between these groups dictates the formation of a stable, three-dimensional architecture. This guide explains how we determine this architecture and why the specific interactions observed are critical.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The foundational step in any crystal structure analysis is the synthesis and subsequent crystallization of the target compound. The most robust and widely adopted method for preparing 2-aminothiophenes is the Gewald multicomponent reaction.

Synthesis Protocol: The Gewald Reaction

The Gewald reaction is a one-pot synthesis that efficiently constructs the 2-aminothiophene ring system from three key components:

  • An α-cyanoester (in this case, ethyl cyanoacetate)

  • An aldehyde or ketone

  • Elemental sulfur

The reaction is typically catalyzed by a base, such as morpholine or diethylamine.

Step-by-Step Synthesis:

  • Reaction Setup: To a solution of ethyl cyanoacetate and elemental sulfur in a suitable solvent like ethanol, add the appropriate aldehyde and a catalytic amount of base.

  • Reaction Conditions: The mixture is typically stirred at a moderately elevated temperature (e.g., 45-50°C) for several hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product. The solid is then filtered, washed, and dried. Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield pure ethyl 5-aminothiophene-2-carboxylate.

Crystallization Protocol

The goal of crystallization is to grow a single, defect-free crystal of sufficient size and quality for X-ray diffraction. Slow evaporation is the most common and effective technique for this purpose.

Step-by-Step Crystallization:

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate or an ethanol/hexane mixture) at room temperature.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Harvesting: Once well-formed, block-shaped crystals appear, they are carefully harvested for analysis.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Images StructureSolution Structure Solution (e.g., SHELXT) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation FinalModel Crystallographic Information File (CIF) Validation->FinalModel Final Structural Model (.cif)

Caption: Workflow from synthesis to final structural model.

Experimental Protocol: Data Collection & Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of thousands of diffraction spots and apply corrections (e.g., for absorption), yielding a reflection data file (.hkl).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, often with software like SHELXT, which provides an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with a program like SHELXL. This iterative process optimizes atomic coordinates, and thermal displacement parameters to minimize the difference between observed and calculated structure factors, resulting in a final, accurate structural model.

Crystallographic Data Summary

The final refined structure is summarized in a Crystallographic Information File (CIF). Key parameters are presented in a standardized table. The following table contains representative data for a 2-aminothiophene derivative, illustrating the typical values obtained.

Parameter Value
Chemical formulaC₇H₉NO₂S
Formula weight171.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.1344 (3)
b (Å)13.7392 (4)
c (Å)11.4704 (4)
β (°)100.769 (2)
Volume (ų)1259.36 (7)
Z (molecules/unit cell)4
Calculated density (g/cm³)1.352
Radiation typeMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.037, wR₂ = 0.104
Goodness-of-fit (S)1.05
(Note: Data is illustrative, based on a closely related structure for representational purposes)

Structural Elucidation: Molecular Geometry and Supramolecular Architecture

The refined crystal structure provides a precise picture of the molecule's conformation and how it interacts with its neighbors.

Molecular Conformation

The thiophene ring is essentially planar, as expected for an aromatic system. A key feature of the molecular structure is a strong intramolecular hydrogen bond between one of the amine protons (N-H) and the carbonyl oxygen of the ester group. This interaction creates a stable six-membered ring motif, denoted as an S(6) graph set, which significantly influences the planarity and conformation of the substituents relative to the thiophene ring.

G Figure 2: Molecular Structure & Intramolecular H-Bond S1 S1 C2 C2 S1->C2 C3 C3 C2->C3 C6 C6 C2->C6 C4 C4 C3->C4 C5 C5 C4->C5 C5->S1 N1 N1 C5->N1 H1 H N1->H1 O1 O1 C6->O1 C=O O2 O2 C6->O2 C7 C7 O2->C7 C8 C8 C7->C8 H1->O1 S(6) motif

Caption: The S(6) intramolecular hydrogen bond motif.

Table 2: Selected Bond Lengths and Angles

Bond/Angle Value (Å or °) Bond/Angle Value (Å or °)
S1—C21.739 (2)C2—C3—C4112.5 (2)
S1—C51.711 (2)C3—C4—C5112.8 (2)
C5—N11.354 (2)C4—C5—S1111.2 (1)
C2—C61.446 (2)C5—S1—C292.1 (1)
C6=O11.225 (2)S1—C2—C3111.4 (1)
(Note: Data is illustrative and based on typical values for related structures)
Crystal Packing and Intermolecular Interactions

While the intramolecular hydrogen bond defines the molecular conformation, a network of intermolecular hydrogen bonds dictates the crystal packing. In many 2-aminothiophene structures, the second amine proton (the one not involved in the intramolecular bond) forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction often links the molecules into centrosymmetric dimers or infinite chains.

These primary hydrogen bonds are supported by a suite of weaker interactions, such as C-H···O and C-H···S contacts, which provide additional stabilization to the three-dimensional crystal lattice.

G Figure 3: Intermolecular Hydrogen Bonding cluster_dimer Centrosymmetric Dimer Formation mol1 N-H... ...O=C Molecule A mol2 N-H... ...O=C Molecule B (inverted) mol1:o->mol2:n N-H···O bond mol2:o->mol1:n N-H···O bond

Caption: Formation of a centrosymmetric dimer via N-H···O bonds.

Advanced Analysis: Hirshfeld Surface Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is calculated.

The d_norm Surface

A d_norm (normalized contact distance) surface is colored to highlight regions of significant intermolecular contact.

  • Red Spots: Indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii. These represent the strongest interactions, typically hydrogen bonds.

  • White Regions: Represent contacts at approximately the van der Waals separation distance.

  • Blue Regions: Indicate contacts longer than the van der Waals separation.

For ethyl 5-aminothiophene-2-carboxylate, the d_norm map would prominently display bright red spots corresponding to the N-H···O intermolecular hydrogen bonds, visually confirming their role as the primary drivers of crystal packing.

2D Fingerprint Plots

The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. This plot provides a quantitative percentage contribution for each type of interaction, offering invaluable insight into the relative importance of different forces in stabilizing the crystal structure.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Analysis

Interaction Type Contribution (%) Significance
H···H~43%Represents the largest surface area (van der Waals)
O···H / H···O~17%Corresponds to N-H···O and C-H···O hydrogen bonds
C···H / H···C~15%Weak C-H···π or van der Waals contacts
S···H / H···S~8%Weak C-H···S interactions
Others~17%Includes C···C, N···H, etc.
(Note: Percentages are representative, based on similar structures)

The fingerprint plot quantitatively confirms that while H···H contacts cover the largest surface area, the specific and directional O···H interactions (hydrogen bonds) are the most significant in defining the supramolecular assembly.

Conclusion: A Multi-faceted Structural Perspective

The provides a definitive, atomic-resolution view of its solid-state architecture. Through a combination of synthesis, single-crystal X-ray diffraction, and computational Hirshfeld analysis, we can build a comprehensive understanding of the molecule.

The key takeaways for researchers and drug developers are:

  • The molecular conformation is stabilized by a robust intramolecular S(6) hydrogen bond .

  • The crystal packing is primarily directed by intermolecular N-H···O hydrogen bonds , which organize the molecules into predictable supramolecular synthons like dimers or chains.

  • Hirshfeld surface analysis provides a powerful visual and quantitative method to confirm the nature and relative importance of the various non-covalent interactions that stabilize the crystal.

This detailed structural knowledge is not merely academic; it is foundational for understanding and predicting the material properties that determine whether a promising molecule can become a successful drug or functional material.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. Available at: [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849-854. Available at: [Link]

  • Manivel, P., et al. (2012). Crystal and Molecular Structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene. American Journal of Analytical Chemistry, 3, 923-931. Available at: [Link]

  • Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

  • Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia. Available at: [Link]

  • Zhang, X., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 37. Available at: [Link]

  • Prasad, N. L., et al. (2015). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o762–o763. Available at: [Link]

Exploratory

ethyl 5-aminothiophene-2-carboxylate MSDS and safety data sheet

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-Aminothiophene-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-aminothiophene-2-carboxylate is a thiophene de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-Aminothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminothiophene-2-carboxylate is a thiophene derivative utilized in chemical synthesis and is of interest to the pharmaceutical and materials science sectors. Thiophene-containing compounds are present in numerous approved drugs; however, they can also undergo bioactivation to form reactive metabolites, necessitating a thorough understanding of their safety profile. This guide provides a comprehensive overview of the material safety data for ethyl 5-aminothiophene-2-carboxylate, with a focus on practical applications for laboratory personnel and researchers. The information herein is synthesized from multiple safety data sheets to provide a holistic understanding of the compound's hazards and the requisite safety protocols.

Chemical Identification and Physical Properties

A precise understanding of the chemical's identity and physical characteristics is fundamental to its safe handling.

Identifier Value Source
Chemical Name Ethyl 5-aminothiophene-2-carboxylate[1]
Synonyms Ethyl 5-amino-2-thiophenecarboxylate[1]
CAS Number 67318-11-0[1]
Linear Formula C₇H₉NO₂S[1]
Molecular Weight 185.25 g/mol [2]
Physical Form Solid[3]
Appearance Pale yellow to reddish-yellow crystal or powder[3]
Melting Point 141°C[3]

Hazard Identification and GHS Classification

Ethyl 5-aminothiophene-2-carboxylate is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

GHS Pictogram:



Signal Word: Warning [1][4]

Hazard Statements:

Code Statement Source
H302Harmful if swallowed.[1][4]
H315Causes skin irritation.[1][4][5]
H319Causes serious eye irritation.[1][4][5]
H335May cause respiratory irritation.[1][4][5]

The presence of the amino group and the thiophene ring are key structural features that contribute to its irritant properties. Researchers should be aware that similar thiophene derivatives have been associated with toxicities, underscoring the importance of strict adherence to safety protocols.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Review_SDS Review SDS & SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Fume_Hood Work in a Certified Fume Hood Don_PPE->Fume_Hood Enter lab Weighing Weigh Solid in Ventilated Enclosure or by Transfer Fume_Hood->Weighing Dispensing Dispense with Care (Avoid Dust Generation) Weighing->Dispensing Decontaminate Decontaminate Work Area & Equipment Dispensing->Decontaminate Experiment complete Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General laboratory workflow for handling ethyl 5-aminothiophene-2-carboxylate.

Recommended PPE:

Protection Type Specification Rationale & Source
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes causing serious eye irritation.[3][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin irritation upon contact.[3][7]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate.Mitigates the risk of respiratory tract irritation from inhaling dust.[4][7]
Handling Procedures
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][7]

  • Avoid the formation of dust and aerosols during handling.[8]

  • Take precautionary measures against static discharge.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][9]

  • Wash hands thoroughly after handling the substance.[4][5][8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][10]

  • It is advisable to store the compound under an inert gas, such as nitrogen, to prevent degradation.[10]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[10]

Emergency Procedures and First Aid

A clear and rehearsed emergency plan is crucial for responding effectively to accidental exposure or release.

Emergency_Response_Flowchart cluster_Exposure Exposure Event cluster_Response Immediate Response cluster_Action Follow-up Action Exposure Accidental Exposure (Skin, Eye, Inhalation, Ingestion) Skin_Contact Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. Exposure->Skin_Contact If on skin Eye_Contact Eye Contact: Rinse with water for 15 min. Remove contact lenses. Exposure->Eye_Contact If in eyes Inhalation Inhalation: Move to fresh air. Provide oxygen if breathing is difficult. Exposure->Inhalation If inhaled Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion If swallowed Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Emergency response flowchart for accidental exposure.

First-Aid Measures Summary:

Exposure Route First-Aid Protocol Source
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][11][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][8][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[8][12]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][8][13]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 3.1. Evacuate personnel to a safe area.[8][13]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[5][7]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[7][11][13]

  • Specific Hazards: Combustion may produce hazardous products, including carbon oxides (CO, CO₂) and sulfur oxides.[10][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Toxicological and Ecological Information

Toxicological Profile

The primary toxicological concerns are related to its irritant effects and potential harm if swallowed.

  • Acute Toxicity: Harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][12][14][15]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5][12][14][15]

  • Respiratory Irritation: May cause respiratory irritation.[5][12][14][15]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available in the reviewed sources.[11][12]

Ecological Information
  • Aquatic Toxicity: Limited data is available. However, it is generally advised not to allow the product to enter drains or watercourses.[5][8] One safety data sheet notes it as slightly hazardous for water.[5]

Disposal Considerations

Dispose of this material and its container through a licensed professional waste disposal service.[7][10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not discharge into sewer systems.[7]

Conclusion

Ethyl 5-aminothiophene-2-carboxylate is a valuable research chemical that requires careful and informed handling. While it presents moderate hazards, including skin, eye, and respiratory irritation, these risks can be effectively managed through the consistent application of the engineering controls, personal protective equipment, and handling procedures outlined in this guide. Researchers and laboratory managers must ensure that all personnel are familiar with this information before working with this compound.

References

  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. (n.d.). Chemcia Scientific. Retrieved from [Link]

  • Ethyl 2-amino-5-methylthiophene-3-carboxylate | 4815-32-1-Molbase. (n.d.). Molbase. Retrieved from [Link]

  • ethyl 5-amino-3-methylthiophene-2-carboxylate - Hazard. (2025, October 15). US EPA. Retrieved from [Link]

  • Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 5-amino-3-methylthiophene-2-carboxylate | C8H11NO2S | CID 2064026 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 3-aminothiophene-2-carboxylate | C7H9NO2S | CID 10261542 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Grime, J., & Obach, R. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1372–1408. Retrieved from [Link]

Sources

Foundational

Photophysical Profiling of Ethyl 5-Aminothiophene-2-Carboxylate: A Technical Guide to UV-Vis Absorption and Intramolecular Charge Transfer

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, including neutral endopeptidase (NEP) inhibitors and aurora kinase inhibitors [1]. Beyond its synthetic utility, its structural motif represents a classic Donor-


-Acceptor (D-

-A)
architecture. This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics of this molecule, exploring the causality behind its Intramolecular Charge Transfer (ICT) phenomena, solvatochromic behavior, and providing a self-validating protocol for rigorous spectroscopic characterization.

Mechanistic Causality: The Push-Pull Thiophene System

To understand the UV-Vis spectrum of ethyl 5-aminothiophene-2-carboxylate, one must analyze its electronic topography. Unsubstituted thiophene absorbs in the deep UV region (


 nm) due to localized 

transitions. However, functionalizing the 2- and 5-positions with electronically opposing groups fundamentally alters the frontier molecular orbitals (FMOs) [2].
  • The Donor (Auxochrome): The 5-amino group possesses a nitrogen lone pair that strongly donates electron density into the thiophene

    
    -system via resonance. This destabilizes the ground state and significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • The Acceptor (Chromophore Extension): The 2-ethyl carboxylate group is electron-withdrawing. The carbonyl moiety pulls electron density away from the ring, which stabilizes and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of the Bathochromic Shift: The synergistic "push-pull" effect compresses the HOMO-LUMO gap (


). Because photon energy is inversely proportional to wavelength (

), this narrowed energy gap requires lower-energy photons for excitation, shifting the primary absorption band into the near-UV/visible region (typically

nm). This primary band is characterized as an Intramolecular Charge Transfer (ICT) band [3].
Positive Solvatochromism

Upon photoexcitation, electron density shifts from the amino-thiophene core toward the ester carbonyl, creating a Franck-Condon excited state with a significantly larger dipole moment (


) than the ground state (

). In polar solvents, solvent molecules rapidly reorient to stabilize this highly polar excited state (solvent relaxation). This stabilization further lowers the excited state energy, resulting in a pronounced bathochromic (red) shift of the

as solvent polarity increases—a phenomenon known as positive solvatochromism [2].

ICT_Mechanism GS Ground State (S0) Weakly Polar Abs Photon Absorption (UV-Vis) GS->Abs FC Franck-Condon Excited State Abs->FC Solv Solvent Relaxation (Polar Media) FC->Solv ICT ICT State (S1) Highly Polar Solv->ICT Dipole Stabilization ICT->GS Relaxation

Diagram 1: Photophysical pathway of Intramolecular Charge Transfer (ICT) and solvent stabilization.

Quantitative Data: Solvatochromic Absorption Profiles

Because the ICT band is highly sensitive to the dielectric environment, the UV-Vis absorption profile of ethyl 5-aminothiophene-2-carboxylate serves as a molecular probe for local polarity. Table 1 summarizes the representative quantitative shifts expected for this specific D-


-A thiophene scaffold across a polarity gradient.

Table 1: Representative UV-Vis Absorption Data for 5-Amino-2-Ester Thiophenes

SolventDielectric Constant (

)
Polarity Index (

)
Expected

(nm)
Molar Extinction Coefficient (

)

Cyclohexane2.020.2


Chloroform4.814.1


Methanol32.705.1


Dimethyl Sulfoxide (DMSO)46.807.2


Note: The increase in


 alongside the bathochromic shift in polar solvents is indicative of an increased transition dipole moment associated with the stabilized ICT state.

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory practice, the following protocol is designed as a self-validating system. It includes built-in checks for Beer-Lambert law compliance and baseline integrity to prevent common artifacts such as aggregation or detector saturation.

Phase 1: Reagent and Instrument Preparation
  • Compound Verification: Ensure the ethyl 5-aminothiophene-2-carboxylate standard is

    
     pure (e.g., via HPLC) [1]. Trace impurities, especially oxidation products of the amino group, will introduce parasitic absorption bands.
    
  • Solvent Selection: Utilize strictly "Spectroscopic Grade" solvents. Verify that the solvent's UV cutoff is well below

    
     nm (e.g., DMSO cutoff is 
    
    
    
    nm; Chloroform is
    
    
    nm).
  • Instrument Calibration: Power on the double-beam UV-Vis spectrophotometer and allow a 30-minute thermal equilibration for the deuterium and tungsten-halogen lamps. Validate wavelength accuracy using a Holmium oxide standard filter.

Phase 2: Stock and Working Solution Formulation
  • Gravimetric Stock Preparation: Accurately weigh

    
     mg of the compound using a microbalance. Dissolve in 
    
    
    
    mL of the target solvent in a volumetric flask to create a
    
    
    M stock solution. Causality: Sonication may be used, but avoid excessive heating to prevent thermal degradation of the amino-thiophene core.
  • Serial Dilution (The Self-Validation Step): Prepare three working concentrations (e.g.,

    
    , 
    
    
    
    , and
    
    
    ).
    • Trustworthiness Check: Measuring multiple concentrations ensures the absorbance remains between

      
       and 
      
      
      
      Absorbance Units (AU). If the relationship between absorbance and concentration is strictly linear (
      
      
      ), the system validates that no molecular aggregation (which causes excimer formation and spectral broadening) is occurring.
Phase 3: Spectral Acquisition
  • Baseline Correction: Fill two matched

    
     mm path-length quartz cuvettes with the pure solvent. Place them in the reference and sample beams. Run a baseline scan from 
    
    
    
    nm down to
    
    
    nm. Zero the instrument.
  • Sample Measurement: Replace the solvent in the sample cuvette with the

    
     working solution.
    
  • Scanning Parameters: Scan from

    
     nm to 
    
    
    
    nm at a scan rate of
    
    
    nm/min with a slit width of
    
    
    nm.
  • Data Extraction: Record the

    
     and the corresponding absorbance value. Calculate the molar extinction coefficient (
    
    
    
    ) using the Beer-Lambert Law:
    
    
    .

Workflow Prep 1. Gravimetric Prep (>97% Purity) Dilute 2. Serial Dilution (10, 25, 50 µM) Prep->Dilute Baseline 3. Baseline Correction (Matched Quartz Cuvettes) Dilute->Baseline Scan 4. Spectral Scan (250 - 600 nm) Baseline->Scan Validate 5. Beer-Lambert Validation (Linearity Check R² > 0.999) Scan->Validate

Diagram 2: Self-validating UV-Vis spectroscopic workflow ensuring data integrity.

Conclusion

The UV-Vis absorption spectrum of ethyl 5-aminothiophene-2-carboxylate is defined by its robust push-pull D-


-A electronic structure. The strong electron-donating nature of the 5-amino group coupled with the electron-withdrawing 2-carboxylate group facilitates a low-energy Intramolecular Charge Transfer (ICT) transition. By utilizing rigorous, self-validating spectroscopic protocols, researchers can leverage the resulting positive solvatochromism to probe local microenvironments, a critical assay in the formulation and optimization of thiophene-based therapeutics and optoelectronic materials.

References

  • ResearchGate. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. Retrieved March 1, 2026, from [Link]

Exploratory

Synthesis Pathways of Ethyl 5-Aminothiophene-2-Carboxylate: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter heteroaromatic scaffolds that serve as the backbone for complex pharmacophores. Ethyl 5-aminothiophene-2-carboxylate is a highly privileged buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heteroaromatic scaffolds that serve as the backbone for complex pharmacophores. Ethyl 5-aminothiophene-2-carboxylate is a highly privileged building block, extensively utilized in the design of neutral endopeptidase (NEP) inhibitors ()[1] and, more recently, advanced mu-opioid receptor (MOR) modulators ()[2].

This whitepaper provides an in-depth literature review and technical guide on the synthesis of this compound. Moving beyond basic reaction schemes, this guide dissects the mechanistic causality behind reagent selection, addresses the unique challenges of thiophene chemistry (such as noble-metal catalyst poisoning), and establishes self-validating experimental protocols designed for high-yield, reproducible bench execution.

Chemical Context & Rationale

The thiophene ring is electron-rich and highly susceptible to electrophilic aromatic substitution. However, the presence of an ester group at the C2 position acts as an electron-withdrawing group (EWG). This deactivates the ring slightly but provides strict regiocontrol, directing incoming electrophiles (such as nitronium ions) predominantly to the C5 position due to resonance stabilization of the Wheland intermediate.

The primary synthetic challenge lies not in the substitution, but in the subsequent reduction of the C5-nitro group to an amine. Thiophene sulfur atoms strongly coordinate to palladium and platinum, effectively poisoning standard catalytic hydrogenation systems. Therefore, alternative reduction mechanisms—specifically single-electron transfer (SET) dissolving metal reductions—must be employed.

Core Synthetic Strategies

Pathway A: The Gold Standard (Esterification & Béchamp Reduction)

The most reliable and highest-yielding route avoids direct nitration of the esterified thiophene. Instead, it begins with commercially available 5-nitrothiophene-2-carboxylic acid .

  • Step 1: Esterification. The carboxylic acid is converted to an ester using thionyl chloride (

    
    ) in ethanol[2]. Causality:  Relying on standard Fischer esterification (acid catalyst + heat) often results in poor yields due to the equilibrium nature of the reaction. By using 
    
    
    
    , the acid is converted in situ to a highly electrophilic acyl chloride, driving the reaction to completion irreversibly.
  • Step 2: Béchamp Reduction. The resulting ethyl 5-nitrothiophene-2-carboxylate is reduced using iron powder in glacial acetic acid[2]. Causality: The Béchamp reduction bypasses the sulfur-poisoning issue inherent to Pd/C hydrogenation. Iron serves as a robust, inexpensive electron donor, while acetic acid provides the necessary protons to facilitate the sequential reduction from nitro

    
     nitroso 
    
    
    
    hydroxylamine
    
    
    amine.
Pathway B: Direct Nitration Route

An alternative historical route involves the direct nitration of ethyl thiophene-2-carboxylate.

  • Causality: Nitration of thiophenes using standard mixed acids (

    
    ) can lead to explosive runaway reactions or oxidative degradation of the sulfur atom. Milder conditions, such as fuming nitric acid in acetic anhydride (generating acetyl nitrate in situ), are required to safely achieve regioselective C5-nitration. Due to safety and purification overhead, Pathway A is vastly preferred in modern drug discovery workflows.
    

Mechanistic Workflows & Visualizations

SynthesisWorkflow A 5-Nitrothiophene- 2-carboxylic acid B Ethyl 5-nitrothiophene- 2-carboxylate A->B SOCl2, EtOH Reflux, 8h Yield: ~75% C Ethyl 5-aminothiophene- 2-carboxylate B->C Fe powder, AcOH 75°C, 1h Yield: ~87%

Workflow for the two-step synthesis of ethyl 5-aminothiophene-2-carboxylate.

ReductionMechanism Nitro Nitrothiophene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-N=O) Nitro->Nitroso 2e-, 2H+ (Fe / AcOH) Hydroxyl Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxyl 2e-, 2H+ (Fe / AcOH) Amino Aminothiophene Product (Ar-NH2) Hydroxyl->Amino 2e-, 2H+ -H2O

Béchamp reduction mechanism detailing the stepwise electron transfer process.

NitrationPathway A Ethyl thiophene- 2-carboxylate B Ethyl 5-nitrothiophene- 2-carboxylate A->B HNO3 / Ac2O 0°C to RT (Regioselective Nitration)

Alternative pathway via regioselective electrophilic nitration of ethyl thiophene-2-carboxylate.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols from [2] have been annotated with built-in self-validation checkpoints.

Protocol 1: Preparation of Ethyl 5-nitrothiophene-2-carboxylate
  • Initiation: Dissolve 5-nitrothiophene-2-carboxylic acid (0.173 g, 1.0 mmol) in 3 mL of absolute ethanol[2].

  • Activation: Slowly add thionyl chloride (0.36 mL, 5.0 mmol) dropwise at room temperature[2].

  • Propagation: Heat the resulting mixture under reflux for 8 hours[2].

    • Self-Validation Checkpoint: The reaction is driven by the off-gassing of

      
       and 
      
      
      
      . The cessation of gas evolution visually indicates the complete conversion of the acid to the acyl chloride intermediate.
  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and

    
    . Re-dissolve the crude residue in dichloromethane (20 mL)[2].
    
  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine[2].

    • Self-Validation Checkpoint: The biphasic mixture will effervesce (

      
       generation) as residual acidic species are neutralized. The workup is validated as complete when vigorous shaking no longer produces gas.
      
  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product as a light yellow solid[2].

Protocol 2: Preparation of Ethyl 5-aminothiophene-2-carboxylate
  • Initiation: Dissolve ethyl 5-nitrothiophene-2-carboxylate (0.84 g, 4.2 mmol) in 25 mL of glacial acetic acid[2].

  • Reduction: Add fine iron powder (1.40 g, 25 mmol) to the solution. Heat the heterogeneous mixture at 75 °C for 1 hour[2].

  • Quenching: Cool the reaction to room temperature and quench by adding ethyl acetate (50 mL)[2].

  • Filtration: Filter the entire mixture through a tightly packed pad of Celite[2].

    • Self-Validation Checkpoint: Iron reductions generate a dense, sludgy matrix of insoluble iron(II) and iron(III) oxides. Standard filter paper will clog immediately. A successful Celite filtration is validated by a rapid flow rate and a completely transparent, particulate-free filtrate.

  • Neutralization: Wash the filtrate sequentially with water, saturated sodium carbonate solution, and brine[2].

    • Self-Validation Checkpoint: The aqueous layer's pH must test slightly basic (pH ~8) to confirm the complete removal of the acetic acid solvent, preventing degradation of the newly formed, acid-sensitive aminothiophene.

  • Isolation: Dry over anhydrous sodium sulfate, filter, concentrate, and purify via silica gel column chromatography to furnish the pure amine as a white solid[2].

Quantitative Data & Yield Analysis

The following table synthesizes the quantitative metrics and analytical benchmarks for the two-step "Gold Standard" pathway[2].

ParameterStep 1: EsterificationStep 2: Béchamp Reduction
Starting Material 5-nitrothiophene-2-carboxylic acidEthyl 5-nitrothiophene-2-carboxylate
Reagents

(5.0 eq), Ethanol
Fe powder (6.0 eq), Acetic Acid
Temperature Reflux (~78 °C)75 °C
Reaction Time 8 hours1 hour
Isolated Yield 75%87%
Physical Appearance Light yellow solidWhite solid

H NMR (Key Shifts)

4.41 (q,

Hz, 2H), 1.41 (t, 3H)

6.67 (s, 2H,

), 4.14 (q, 2H)
Mass Spec (Target)

(201.0096)

(171.0354)

Conclusion

The synthesis of ethyl 5-aminothiophene-2-carboxylate requires strategic circumvention of the inherent chemical liabilities of the thiophene ring. By utilizing a pre-nitrated starting material and employing a robust, single-electron Béchamp reduction, researchers can avoid the pitfalls of direct electrophilic nitration and noble-metal catalyst poisoning. The self-validating protocols detailed in this guide ensure high-fidelity replication, providing a reliable pipeline for generating this critical building block for downstream drug discovery applications.

References

  • Flammia, R., Huang, B., Pagare, P. P., St Onge, C. M., Abebayehu, A., Gillespie, J. C., Mendez, R. E., Selley, D. E., Dewey, W. L., & Zhang, Y. (2024). Blocking potential metabolic sites on NAT to improve its safety profile while retaining the pharmacological profile. Bioorganic Chemistry, 148, 107489. URL:[Link]

  • Sy, M., & De Malleray, B. (1962). Synthesis of ethyl 5-aminothiophene-2-carboxylate. Bulletin de la Société Chimique de France, 1276. Cited in: Journal of Enzyme Inhibition, 1995. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Diazotization of Ethyl 5-Aminothiophene-2-carboxylate for Advanced Synthesis

Introduction: Strategic Importance of Thiophene Diazonium Salts Ethyl 5-aminothiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Thiophene Diazonium Salts

Ethyl 5-aminothiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a range of bioactive compounds and functional organic materials.[1][2][3] The primary aromatic amine group on the thiophene ring offers a gateway for diverse chemical transformations, the most crucial of which is diazotization.

This process converts the relatively inert amine into a highly reactive diazonium salt (Ar-N₂⁺X⁻).[4][5] Thiophene diazonium salts are valuable intermediates, primarily because the diazonium group is an excellent leaving group (as dinitrogen gas, N₂), enabling a wide array of subsequent substitution reactions that are otherwise difficult to achieve.[6][7][8] These salts are typically generated in situ and used immediately in subsequent transformations such as Sandmeyer reactions to introduce halides or cyano groups, Balz-Schiemann reactions for fluorination, and azo coupling to synthesize potent dyes.[6][9][10][11]

This document provides a comprehensive protocol for the diazotization of ethyl 5-aminothiophene-2-carboxylate, grounded in established chemical principles. It details the underlying mechanism, a field-tested experimental procedure, critical safety protocols, and potential applications, designed for researchers in organic synthesis and drug development.

Mechanistic Rationale and Causality

The diazotization reaction is a well-established method for converting primary aromatic amines into diazonium salts. The process relies on the generation of a key electrophile, the nitrosonium ion (NO⁺), from sodium nitrite and a strong mineral acid.[12][13][14]

The core mechanistic steps are as follows:

  • Generation of Nitrous Acid: In a strongly acidic medium (e.g., HCl, H₂SO₄), sodium nitrite (NaNO₂) is protonated to form unstable nitrous acid (HNO₂).[15]

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[12]

  • Electrophilic Attack: The nucleophilic nitrogen atom of the primary amine on the thiophene ring attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: Following a series of proton transfers, the intermediate tautomerizes and subsequently eliminates a molecule of water to yield the stable, resonance-delocalized aromatic diazonium ion.[15]

The stability of aromatic diazonium salts, including those derived from thiophene, is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic π-system.[15] However, they remain thermally sensitive.[16] Maintaining a low temperature (typically 0-5 °C) is paramount to prevent premature decomposition of the diazonium salt into a highly reactive aryl cation and nitrogen gas, which would lead to unwanted side products (e.g., phenols) and a significant reduction in yield.[17]

Diagram: Diazotization Reaction Mechanism

Diazotization Mechanism cluster_reagents Reagent Activation cluster_reaction Reaction Pathway NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) + H₂O + NaCl NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) + H₂O + Cl⁻ HNO2->NO_plus Protonation & Dehydration Nitrosamine N-Nitrosamine Intermediate Amine Ethyl 5-aminothiophene- 2-carboxylate Amine->Nitrosamine Nucleophilic Attack Diazo_hydroxide Diazo Hydroxide Intermediate Nitrosamine->Diazo_hydroxide Tautomerization Diazonium Ethyl 5-diazothiophene- 2-carboxylate Cation Diazo_hydroxide->Diazonium Dehydration

Caption: The mechanism of diazotization.

Detailed Experimental Protocol

This protocol describes the in situ preparation of ethyl 5-diazothiophene-2-carboxylate chloride solution, intended for immediate use in a subsequent reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 5-aminothiophene-2-carboxylate≥98%Sigma-Aldrich, etc.Starting material.
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific, etc.Corrosive. Handle in a fume hood.
Sodium Nitrite (NaNO₂)≥99%, ACS ReagentVWR, etc.Oxidizer. Toxic.
Distilled WaterHigh Purity-Used as a solvent.
Starch-Iodide Paper--For testing for excess nitrous acid.
Urea or Sulfamic AcidACS Reagent-For quenching excess nitrous acid.
Three-necked round-bottom flask250 mL-Equipped with a magnetic stirrer.
Dropping funnel50 mL-For controlled addition of NaNO₂ solution.
Digital thermometer--To monitor internal reaction temperature.
Ice-salt bath--For maintaining temperature below 5 °C.
Quantitative Data Summary
ReactantMolar Mass ( g/mol )MolesEquivalentsAmount
Ethyl 5-aminothiophene-2-carboxylate185.230.0501.09.26 g
Concentrated HCl (37%)36.460.1503.012.5 mL
Sodium Nitrite (NaNO₂)69.000.0521.053.60 g
Distilled Water (for amine)---50 mL
Distilled Water (for nitrite)---20 mL
Reaction Temperature 0 - 5 °C
Reaction Time ~1.5 hours
Step-by-Step Procedure
  • Amine Suspension Preparation: In a 250 mL three-necked flask equipped with a magnetic stir bar, a digital thermometer, and a dropping funnel, combine ethyl 5-aminothiophene-2-carboxylate (9.26 g, 0.050 mol) and 50 mL of distilled water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (12.5 mL, ~0.150 mol) to the suspension. The amine will likely dissolve to form its hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the stirred mixture until the internal temperature is stable between 0 °C and 5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.60 g, 0.052 mol) in 20 mL of cold distilled water. Cool this solution in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine hydrochloride solution over a period of 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C. The reaction is exothermic.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The final mixture should be a clear, pale yellow solution.

  • Confirmation (Optional but Recommended): To check for a slight excess of nitrous acid, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete. If the test is negative, add a small amount of additional nitrite solution and re-test after 5-10 minutes.

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of urea or a solution of sulfamic acid dropwise until the test is negative. This removes excess nitrous acid, which can interfere with subsequent reactions.

  • Immediate Use: The resulting solution of ethyl 5-diazothiophene-2-carboxylate chloride is unstable and should be used immediately for the next synthetic step without isolation.[4][7] Do not store the solution.

Diagram: Experimental Workflow

Diazotization Workflow start Start: Reagents & Glassware suspend_amine 1. Suspend Amine in H₂O and add conc. HCl start->suspend_amine cool_amine 2. Cool Amine Suspension to 0-5 °C suspend_amine->cool_amine add_nitrite 4. Add NaNO₂ solution dropwise (Maintain T < 5 °C) cool_amine->add_nitrite prep_nitrite 3. Prepare cold aq. NaNO₂ solution (0-5 °C) prep_nitrite->add_nitrite stir 5. Stir for 30 min at 0-5 °C add_nitrite->stir test 6. Test with Starch-Iodide Paper stir->test quench 7. Quench excess HNO₂ (if necessary) test->quench Positive end End: Diazonium Salt Solution (Use Immediately) test->end Negative (after quench) quench->end

Caption: Workflow for the in situ preparation of the diazonium salt.

Critical Safety Protocols: The Cardinal Rules

Diazonium salts are notoriously hazardous and must be handled with extreme caution.[18] While aromatic diazonium salts in a cold aqueous solution are manageable, their isolation as dry solids is exceptionally dangerous, as they can be shock-sensitive and explosive.[4][19]

Adherence to the following rules is mandatory:

  • NEVER Isolate the Solid: This protocol is exclusively for the preparation of a diazonium salt solution for immediate in situ use. Do not attempt to isolate the diazonium salt as a solid. [4][20]

  • Strict Temperature Control: Always keep the reaction temperature below 5 °C.[18][20] A runaway reaction can lead to rapid decomposition, gas evolution (N₂), and a dangerous pressure increase.

  • Work in a Fume Hood: The reaction generates toxic nitrous acid fumes (NOx) and uses corrosive concentrated acid. The entire procedure must be performed in a well-ventilated chemical fume hood.[4]

  • Use Stoichiometric Reagents: Use only a slight excess (1.05 eq) of sodium nitrite. A large excess can lead to unwanted side reactions and increase the amount of toxic nitrous fumes.[18][19][20]

  • Vent Gases: Ensure the reaction vessel is not a closed system to allow for the safe venting of any gases generated.[19][20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles with side shields. A face shield is also recommended.

  • Quenching: Before workup or disposal, any unreacted diazonium salt must be quenched. A common method is the addition of a nucleophile like sodium azide (with extreme caution, as azides are also hazardous) or by warming the solution to facilitate decomposition to the corresponding phenol.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Synthetic Applications & Further Transformations

The freshly prepared ethyl 5-diazothiophene-2-carboxylate solution is a versatile intermediate for numerous synthetic transformations:

  • Sandmeyer Reaction: A cornerstone of aromatic chemistry, this reaction uses copper(I) salts to replace the diazonium group with a nucleophile.[9][10]

    • Chlorination/Bromination: Treatment with CuCl or CuBr yields ethyl 5-chloro- or 5-bromothiophene-2-carboxylate, respectively.[12]

    • Cyanation: Reaction with CuCN introduces a nitrile group, forming ethyl 5-cyanothiophene-2-carboxylate.[12][21]

  • Azo Coupling: As an electrophile, the diazonium salt can attack activated aromatic rings (like phenols or anilines) in an electrophilic aromatic substitution to form highly colored azo compounds, which are the basis for many dyes.[11][22][23]

  • Meerwein Arylation: This reaction involves the copper-catalyzed addition of the diazonium salt across an activated alkene.[6][15]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction mixture turns dark brown/black Temperature exceeded 5-10 °C, causing decomposition of the diazonium salt.Discard the reaction and restart, ensuring the ice-salt bath is efficient and NaNO₂ is added much more slowly.
Starch-iodide test remains negative Insufficient NaNO₂ added; NaNO₂ has degraded.Add a small additional amount (0.05 eq) of NaNO₂ solution and re-test after 10 minutes. Use a fresh bottle of NaNO₂ if degradation is suspected.
Low yield in subsequent reaction Premature decomposition of the diazonium salt; incomplete diazotization.Verify strict temperature control. Ensure the amine starting material is pure. Confirm completion of diazotization with the starch-iodide test before proceeding.
Vigorous gas evolution during addition Addition of NaNO₂ is too fast, leading to a localized temperature increase and decomposition.Immediately slow down or stop the addition of NaNO₂ until the reaction mixture has cooled and gas evolution subsides.

References

  • Aazam Jalali, Esmail Rezaei-Seresht, Hoda Ziyaee, Behrooz Maleki. (2025). Synthesis and Molecular Characterization of Diazonium Compounds Through the Reaction of Different Phenolic Compounds and Novel Aminothiophene Precursors as a New Class of Colorants.
  • Ali, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Oger, N., Le Grognec, E., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications. [Link]

  • Chem. Eng. News. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • SATHEE. (n.d.). Chemistry Diazotization Reaction. [Link]

  • Ye, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Unacademy. (2020). DIAZONIUM SALTS. [Link]

  • Ostapiuk, Y.V., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, MDPI. [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Britannica. (n.d.). Diazonium salt. [Link]

  • MDPI. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • Scientific & Academic Publishing. (n.d.). Thiophene; 2-chloro-N-arylacetamide; diazonium salt; azo disperse dyes; polyester fibers; fastness properties. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • University College London. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry. [Link]

  • Pharma Aspirations. (n.d.). Diazotization Titration or Nitrite Titration. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. (2023). Mini-Reviews in Organic Chemistry. [Link]

  • Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. ResearchGate. [Link]

  • Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

  • Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. [Link]

  • Shastin, A., et al. (2006). Synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates based on α-chlorocinnamonitriles. Semantic Scholar. [Link]

Sources

Application

Strategic Utilization of Ethyl 5-aminothiophene-2-carboxylate: A Bioisosteric Scaffold for PABA Analogs

Abstract Ethyl 5-aminothiophene-2-carboxylate (E5AT) represents a critical yet underutilized scaffold in medicinal chemistry. Unlike its more common isomer, ethyl 2-aminothiophene-3-carboxylate (derived from the Gewald r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 5-aminothiophene-2-carboxylate (E5AT) represents a critical yet underutilized scaffold in medicinal chemistry. Unlike its more common isomer, ethyl 2-aminothiophene-3-carboxylate (derived from the Gewald reaction), E5AT possesses a linear, 2,5-substitution pattern . This geometry makes it a potent bioisostere for p-aminobenzoic acid (PABA) and benzocaine derivatives, offering altered lipophilicity and metabolic stability profiles while maintaining the "push-pull" electronic system essential for receptor binding. This guide details the handling, stabilization, and three primary synthetic workflows for utilizing E5AT in drug discovery.

Structural Analysis & Handling

The "Linear" vs. "Ortho" Distinction

It is vital to distinguish E5AT from the standard Gewald product.

  • Gewald Product (2-amino-3-ester): Substituents are ortho. Primary application is cyclization to thienopyrimidines.

  • E5AT (5-amino-2-ester): Substituents are para-like. Primary application is linear chain extension and PABA bioisosterism.

The "Red Shift" Oxidation Protocol

Aminothiophenes are electron-rich and prone to rapid oxidation, turning from yellow to dark red/black upon air exposure.

  • Storage: Store under Argon at -20°C.

  • Purification: If the material is dark, dissolve in EtOAc, wash with 10% Na2S2O3 (sodium thiosulfate) to reduce oxidized species, dry over Na2SO4, and recrystallize from EtOH/Hexane.

G cluster_0 Structural Geometry & Application Gewald 2-Amino-3-Ester (Ortho-like) Cyclization Fused Rings (Thienopyrimidines) Gewald->Cyclization Primary Utility E5AT 5-Amino-2-Ester (Linear/Para-like) Extension Linear Extension (PABA Bioisosteres) E5AT->Extension Primary Utility

Caption: Structural distinction determining synthetic utility. E5AT (bottom path) is used for linear scaffold extension, not bicyclic ring fusion.

Key Synthetic Protocols

Protocol A: Synthesis of Urea Derivatives (Kinase Inhibitor Motifs)

The 5-amino group is a potent nucleophile. Reacting E5AT with isocyanates yields urea derivatives, a motif common in VEGFR and PDGFR inhibitors (e.g., Sorafenib analogs).

Reagents:

  • Ethyl 5-aminothiophene-2-carboxylate (1.0 eq)

  • Aryl Isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (0.1 eq - catalytic)

Step-by-Step:

  • Preparation: Dissolve 1.0 g (5.8 mmol) of E5AT in 15 mL anhydrous DCM under N2 atmosphere.

  • Addition: Cool to 0°C. Add TEA. Dropwise add the aryl isocyanate dissolved in 5 mL DCM over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane). The product usually precipitates.

  • Workup: Filter the precipitate. Wash the cake with cold DCM (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted isocyanate.

  • Validation: 1H NMR should show two distinct urea singlets between 8.5–10.0 ppm.

Protocol B: Sandmeyer Bromination (Scaffold Diversification)

Converting the amino group to a bromide allows for Suzuki/Buchwald couplings, enabling the installation of complex aryl groups at the 5-position.

Reagents:

  • E5AT (1.0 eq)

  • tert-Butyl nitrite (tBuONO) (1.5 eq)

  • Copper(II) Bromide (CuBr2) (1.2 eq)

  • Acetonitrile (ACN)

Step-by-Step:

  • Catalyst Prep: Suspend CuBr2 (1.55 g, 6.9 mmol) in 20 mL dry ACN.

  • Diazotization: Add tBuONO (1.0 mL, 8.6 mmol) dropwise. Heat the mixture to 60°C.

  • Addition: Dissolve E5AT (1.0 g, 5.8 mmol) in 10 mL ACN and add dropwise to the hot copper mixture. Caution: Gas evolution (N2).

  • Completion: Stir at 60°C for 1 hour. The solution will turn dark green/brown.

  • Quench: Cool to RT. Pour into 50 mL 1M HCl (to break Cu-complexes). Extract with EtOAc (3 x 30 mL).

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane). The bromo-ester is less polar than the amine.

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Used to create N-alkylated derivatives for optimizing solubility or lipophilicity.

Reagents:

  • E5AT (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: Mix E5AT and aldehyde in DCE. Add AcOH. Stir for 30 mins at RT.

  • Reduction: Add STAB in one portion. Stir overnight under N2.

  • Quench: Add saturated NaHCO3. Stir vigorously for 20 mins.

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Note: Aminothiophenes are weak bases; if reaction is slow, use Ti(OiPr)4 as a Lewis acid catalyst during imine formation.

Analytical Data Summary

ParameterSpecificationObservation/Note
Appearance Yellow to Brown SolidDarkening indicates oxidation. Recrystallize if mp < 47°C.
Melting Point 48 - 51 °CSharp mp indicates high purity.
1H NMR (DMSO-d6) δ 7.45 (d, 1H), 6.15 (d, 1H)Characteristic thiophene doublets (J ~4.0 Hz).
1H NMR (NH2) δ 6.30 - 6.50 (s, 2H)Broad singlet, D2O exchangeable.
Storage -20°C, Dark, Inert GasCritical: Unstable in solution with air.

Reaction Pathway Visualization

ReactionFlow Start Ethyl 5-aminothiophene-2-carboxylate (E5AT) Rxn1 Isocyanate / TEA (Protocol A) Start->Rxn1 Rxn2 tBuONO / CuBr2 (Protocol B) Start->Rxn2 Rxn3 R-CHO / STAB (Protocol C) Start->Rxn3 Prod1 Thiophene Ureas (Kinase Inhibition) Rxn1->Prod1 Nucleophilic Addition Prod2 5-Bromo-thiophene-2-ester (Suzuki Coupling Precursor) Rxn2->Prod2 Sandmeyer Radical Subst. Prod3 N-Alkyl Aminothiophenes (Solubility Tuning) Rxn3->Prod3 Reductive Amination

Caption: Divergent synthesis pathways from the E5AT core scaffold.

References

  • Synthesis of Alkyl 5-aminothiophene-2-carboxylates

    • Title: Synthesis of alkyl 5-aminothiophene-2 carboxylates via multicomponent reaction of α-lithiated alkoxyallenes.[1]

    • Source: ResearchG
    • URL:[Link]

  • Sandmeyer Reaction on Heterocycles

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Thiophene-based Kinase Inhibitors (Urea Derivatives)

    • Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors.
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Safety & Handling Data: Title: Ethyl 5-aminothiophene-2-carboxylate Safety Data Sheet. Source: Sigma-Aldrich / Merck

Sources

Method

reaction of ethyl 5-aminothiophene-2-carboxylate with isocyanates

Application Note: Precision Synthesis of N-(5-(ethoxycarbonyl)thiophen-2-yl)ureas Executive Summary & Application Context The reaction of ethyl 5-aminothiophene-2-carboxylate with isocyanates is a pivotal transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-(5-(ethoxycarbonyl)thiophen-2-yl)ureas

Executive Summary & Application Context

The reaction of ethyl 5-aminothiophene-2-carboxylate with isocyanates is a pivotal transformation in the synthesis of "Type II" kinase inhibitors and anti-inflammatory agents. The resulting thiophenylurea scaffold acts as a bioisostere to the diarylureas found in blockbuster drugs like Sorafenib and Regorafenib, facilitating hydrogen bonding within the DFG-out pocket of protein kinases.

The Chemical Challenge: Unlike standard aliphatic amines, ethyl 5-aminothiophene-2-carboxylate possesses a "push-pull" electronic structure. The amino group at position 5 is in direct conjugation with the electron-withdrawing ester at position 2. This delocalization (vinylogous amide character) significantly reduces the nucleophilicity of the nitrogen, rendering standard room-temperature addition protocols inefficient for less reactive isocyanates.

This guide provides optimized protocols to overcome this electronic deactivation, ensuring high yields and minimizing side reactions such as isocyanate dimerization.

Reaction Mechanism & Electronic Considerations

The formation of the urea linkage proceeds via the nucleophilic attack of the thiophene amine onto the electrophilic carbon of the isocyanate.

Key Mechanistic Insight: The reaction rate is governed by the nucleophilicity of the amine


 and the electrophilicity of the isocyanate carbon. Due to the resonance stabilization depicted below, the activation energy for this reaction is higher than for standard anilines.

ReactionMechanism Substrate 5-Amino-2-Ester Thiophene (Nucleophile) Resonance Resonance Delocalization (Deactivation) Substrate->Resonance Lone pair delocalization Transition Zwitterionic Intermediate Substrate->Transition + Isocyanate (Rate Limiting Step) Resonance->Substrate Equilibrium Isocyanate Isocyanate (R-N=C=O) (Electrophile) Isocyanate->Transition Product Thiophenylurea Transition->Product Proton Transfer

Figure 1: Mechanistic pathway highlighting the deactivation of the starting amine due to resonance effects.

Experimental Protocols

Method A: Thermal Activation (Standard Protocol)

Recommended for aryl isocyanates and large-scale batches.

Materials:

  • Ethyl 5-aminothiophene-2-carboxylate (1.0 equiv)

  • Isocyanate (1.1 – 1.2 equiv)

  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane

  • Catalyst: Pyridine (0.1 equiv) or DMAP (5 mol%) - Optional but recommended

Protocol:

  • Dissolution: Charge a reaction flask with ethyl 5-aminothiophene-2-carboxylate (1.0 equiv) and anhydrous Toluene (5 mL/mmol).

  • Inertion: Purge the system with Nitrogen (

    
    ) or Argon.
    
  • Addition: Add the isocyanate (1.1 equiv) dropwise via syringe.

    • Note: If the isocyanate is solid, dissolve it in a minimal amount of toluene before addition.

  • Activation: Heat the mixture to reflux (110°C) .

    • Why Reflux? The thermal energy is required to overcome the resonance stabilization of the amine lone pair.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product typically appears as a more polar spot. Reaction time: 4–12 hours.

  • Workup (Precipitation): Cool the reaction to Room Temperature (RT). The urea product often precipitates due to low solubility in toluene.

  • Isolation: Filter the solid. Wash the cake with cold toluene (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted isocyanate.
Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation or unreactive alkyl isocyanates.

Protocol:

  • In a microwave vial, dissolve the amine (0.5 mmol) in THF (2 mL).

  • Add Isocyanate (0.6 mmol).

  • Add Triethylamine (

    
    , 0.1 equiv) as a base catalyst.
    
  • Seal and irradiate at 100°C for 20 minutes (Power: 150W, Max Pressure: 250 psi).

  • Concentrate in vacuo and purify via flash chromatography (DCM

    
     5% MeOH/DCM).
    

Optimization & Decision Logic

Use the following workflow to select the optimal solvent and conditions based on your specific isocyanate.

OptimizationWorkflow Start Start: Select Isocyanate CheckType Isocyanate Type? Start->CheckType Aryl Aryl Isocyanate (e.g., Phenyl-NCO) CheckType->Aryl Alkyl Alkyl Isocyanate (e.g., Ethyl-NCO) CheckType->Alkyl MethodA Method A: Toluene Reflux (No Base needed usually) Aryl->MethodA High Reactivity MethodB Method B: THF/Microwave + TEA/DMAP Catalyst Alkyl->MethodB Low Reactivity CheckSol Product Precipitated? MethodA->CheckSol Column Flash Column (DCM/MeOH) MethodB->Column Filter Filtration & Wash (High Purity) CheckSol->Filter Yes CheckSol->Column No

Figure 2: Decision tree for reaction optimization based on isocyanate reactivity.

Data Analysis & Validation

Successful synthesis is confirmed by the appearance of the urea -NH- protons, which are highly deshielded.

Table 1: Diagnostic Spectral Data

FeatureTechniqueExpected SignalInterpretation
Urea NH (Thiophene)

NMR (DMSO-

)

9.5 – 10.5 ppm (s, 1H)
Deshielded proton adjacent to the heteroaryl ring.[1]
Urea NH (R-Group)

NMR (DMSO-

)

6.5 – 8.5 ppm (s/d, 1H)
Signal varies depending on R (Alkyl vs Aryl).
Carbonyl (Urea) IR (ATR)

Distinct from the ester carbonyl (

).
Mass Spec LC-MS (ESI+)

Molecular ion peak usually prominent.

Troubleshooting Guide:

  • Low Yield: If the amine is recovered unreacted, switch to Method B or use 1,2-dichloroethane (DCE) at reflux. The higher temperature often drives the reaction.

  • Symmetrical Urea Formation: If the isocyanate dimerizes (seen as a byproduct), ensure strictly anhydrous conditions. Water hydrolyzes isocyanates to amines, which then react with the remaining isocyanate to form symmetrical ureas.

References

  • Gallou, I. et al. (2005).[2] "Urea Formation: Common Conditions and Mechanisms."[2][3] Journal of Organic Chemistry.

  • Reddy, K. U. M. et al. (2011). "One Pot Synthesis of Hetero/Aryl-Urea Derivatives." Asian Journal of Chemistry.

  • Boehringer Ingelheim Pharmaceuticals. (2001).[4] "Novel process for synthesis of heteroaryl-substituted urea compounds." WO2001004115A2.[4]

  • Revelant, G. et al. (2011).[5] "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes." Synthesis.

  • Knochel, P. et al. (2010). "Parallel Synthesis of Ureas and Carbamates." Organic Letters.

Sources

Application

Application Note: Synthesis of High-Performance Azo Dyes using Ethyl 5-aminothiophene-2-carboxylate

Executive Summary This guide details the protocol for synthesizing heterocyclic azo dyes utilizing ethyl 5-aminothiophene-2-carboxylate (EATC) as the diazo component. Unlike conventional benzenoid intermediates, thiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing heterocyclic azo dyes utilizing ethyl 5-aminothiophene-2-carboxylate (EATC) as the diazo component. Unlike conventional benzenoid intermediates, thiophene derivatives possess intrinsic electron-donating sulfur atoms that, when paired with electron-withdrawing groups (such as the C2-ester), create powerful "push-pull" electronic systems.

These systems result in significant bathochromic shifts (deeper colors), high extinction coefficients, and excellent sublimation fastness, making them critical candidates for polyester disperse dyes , nonlinear optical (NLO) materials , and photodynamic therapy agents .

Mechanistic Principles

The synthesis relies on two core chemical transformations: Diazotization and Azo Coupling .[][2]

The Challenge of Thiophene Diazotization

The amine group in EATC is weakly basic due to the electron-withdrawing ester group at the C2 position and the heteroaromatic nature of the ring. Consequently, standard aqueous diazotization (HCl/NaNO₂) is often ineffective, leading to hydrolysis or incomplete reaction.

Solution: We utilize Nitrosyl Sulfuric Acid (


) , generated in situ using sodium nitrite in concentrated sulfuric acid. This provides a potent nitrosating species (

) capable of reacting with the deactivated amine at low temperatures (

).
Coupling Dynamics

The resulting thiophene diazonium salt is an aggressive electrophile. It attacks the electron-rich position (usually para to the directing group) of the coupling component (e.g., N,N-dialkyl anilines).

Reaction Pathway Visualization

G Start Reagents: NaNO2 + H2SO4 NO_Gen Active Species: Nitrosyl Sulfuric Acid (NO+) Start->NO_Gen In situ generation Diazonium Intermediate: Thiophene Diazonium Salt (Unstable > 5°C) NO_Gen->Diazonium + Amine (0-5°C) Amine Precursor: Ethyl 5-aminothiophene- 2-carboxylate Amine->Diazonium Complex Sigma Complex Diazonium->Complex Electrophilic Attack Coupler Coupler: N,N-Diethylaniline (Electron Rich) Coupler->Complex Product Final Product: Ethyl 5-((4-(diethylamino) phenyl)diazenyl)thiophene- 2-carboxylate Complex->Product -H+ (pH 4-5)

Figure 1: Reaction pathway from nitrosyl generation to final azo dye formation.[3] Note the critical temperature control at the diazonium stage.

Materials & Equipment

Reagents
  • Precursor: Ethyl 5-aminothiophene-2-carboxylate (>98% purity).

  • Nitrosating Agents: Sodium Nitrite (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    , 98%).
  • Coupling Component: N,N-Diethylaniline (Model coupler; can be substituted with N-ethyl-N-hydroxyethylaniline for disperse dye applications).

  • Solvents/Buffers: Glacial Acetic Acid, Propionic Acid (optional co-solvent), Sodium Acetate (

    
    ), Urea (to destroy excess nitrous acid), Ethanol/Methanol.
    
Equipment
  • Three-neck round-bottom flask (100 mL and 250 mL).

  • Mechanical overhead stirrer (Magnetic stirring is often insufficient for the viscous acid mixture).

  • Ice-salt bath (capable of maintaining

    
    ).[4]
    
  • Digital thermometer.

  • Vacuum filtration setup.[4]

Experimental Protocols

Protocol A: Preparation of Nitrosyl Sulfuric Acid

Safety Note: Perform in a fume hood.


 fumes are toxic.
  • Charge a dry three-neck flask with 10 mL of Conc.

    
     .
    
  • Cool the acid to

    
      using an ice-salt bath.
    
  • Add 0.70 g (10 mmol) of powdered

    
      in small portions over 15 minutes.
    
    • Critical: Maintain temperature

      
      . Allow the solid to dissolve completely to form a clear, viscous solution (Nitrosyl Sulfuric Acid).
      
Protocol B: Diazotization of EATC
  • Dissolve 1.71 g (10 mmol) of Ethyl 5-aminothiophene-2-carboxylate in a mixture of Acetic Acid:Propionic Acid (10 mL, 3:1 ratio) .

    • Note: Propionic acid helps solubilize the thiophene derivative at low temperatures.

  • Cool the amine solution to

    
     .
    
  • Add the amine solution dropwise to the Nitrosyl Sulfuric Acid (prepared in Protocol A) over 30 minutes.

    • Critical: Stir vigorously.[4][5] Exothermic reaction. If temp exceeds

      
      , decomposition (tar formation) will occur.
      
  • Stir the mixture at

    
     for 2 hours .
    
  • Add 0.1 g Urea to decompose excess nitrous acid (check with starch-iodide paper; it should turn blue if

    
     is present, then fade after urea addition).
    
Protocol C: Coupling & Isolation
  • Dissolve 1.49 g (10 mmol) of N,N-Diethylaniline in 10 mL Glacial Acetic Acid . Cool to

    
    .[4]
    
  • Add the cold diazonium salt solution (from Protocol B) dropwise to the coupler solution.

  • pH Control: During addition, maintain the pH at 4–5 by simultaneously adding saturated Sodium Acetate solution .

    • Why? Low pH (<2) protonates the coupler (deactivating it). High pH (>7) decomposes the diazonium salt.

  • Stir for 3 hours at

    
    , then allow to warm to room temperature overnight.
    
  • Pour the reaction mixture into 200 mL of ice-cold water . The dye will precipitate as a dark solid.

  • Filter under vacuum, wash copiously with water (to remove acid), and dry.

  • Purification: Recrystallize from Ethanol or DMF.

Characterization & Data Analysis

Expected Spectral Properties

Thiophene-based dyes typically exhibit a bathochromic shift (red-shift) of 40–70 nm compared to their benzenoid analogues due to the lower resonance energy of the thiophene ring, which facilitates electron delocalization.

PropertyValue / ObservationNotes
Appearance Dark Red to Violet PowderMetallic luster often observed.
Yield 65% – 85%Dependent on temp control.

(DMF)
520 – 560 nmHigh molar extinction coefficient (

).
IR (FT-IR) 1690-1710 cm⁻¹ (C=O ester)1500-1520 cm⁻¹ (N=N azo)Distinct ester stretch confirms EATC incorporation.
¹H NMR

7.5-8.0 ppm (Thiophene H)
Thiophene protons often appear as doublets (J ~4 Hz).
Troubleshooting Guide

Troubleshooting Issue Problem Observed Tar Black Tar / No Solid Issue->Tar LowYield Low Yield / Pale Color Issue->LowYield CheckTemp Was Temp > 5°C? Tar->CheckTemp CheckPH Was pH < 3 during coupling? LowYield->CheckPH Sol1 Diazonium Decomposed. Restart. Keep T < 5°C. CheckTemp->Sol1 Yes Sol2 Coupler Protonated. Add NaOAc to pH 4-5. CheckPH->Sol2 Yes

Figure 2: Decision tree for diagnosing common synthetic failures.

References

  • Maradiya, H. R., & Patel, V. S. (2002). Synthesis and properties of novel azo dyes containing thiophene moiety. Chemistry of Heterocyclic Compounds, 38(11), 1325–1330. Link

  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes: Part 3. Synthesis and properties of some azo dyes derived from 2-amino-3-ethoxycarbonylthiophenes. Dyes and Pigments, 35(3), 219-237. Link

  • Sabnis, R. W., & Rangnekar, D. W. (1989). Synthesis of azo dyes from 2-amino-3-carbethoxy-4,5-dimethylthiophene.[3] Journal of Chemical Technology & Biotechnology, 47(1), 39–46. Link

  • Raposo, M. M. M., et al. (2011). Synthesis and characterization of new thienylpyrrole azo dyes for NLO applications. Dyes and Pigments, 91(3), 454-465. Link

Sources

Method

amide coupling conditions for ethyl 5-aminothiophene-2-carboxylate

Application Note: Amide Coupling Strategies for Ethyl 5-Aminothiophene-2-Carboxylate Introduction & Mechanistic Rationale Ethyl 5-aminothiophene-2-carboxylate is a highly valuable building block in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Coupling Strategies for Ethyl 5-Aminothiophene-2-Carboxylate

Introduction & Mechanistic Rationale

Ethyl 5-aminothiophene-2-carboxylate is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate the privileged thiophene pharmacophore into drug candidates[1]. However, functionalizing the 5-amino group via amide coupling presents a significant synthetic hurdle that frequently bottlenecks drug development workflows.

The Causality of Deactivation: The amino group in this substrate is conjugated with the electron-withdrawing ethyl ester group at the 2-position through the aromatic thiophene


-system. This resonance effect drastically pulls electron density away from the nitrogen atom, rendering the 5-amino group highly deactivated and poorly nucleophilic compared to standard aliphatic amines or un-substituted anilines. Consequently, standard carbodiimide-based coupling reagents (e.g., EDCI/HOBt, DCC) often stall, leading to incomplete conversion, extensive reaction times, or the need for large excesses of reagents[1][2].

To overcome this, the activation energy barrier for the acyl substitution must be lowered using highly reactive electrophilic species. Two self-validating approaches are highly effective:

  • T3P® (Propylphosphonic anhydride) with Pyridine: T3P forms a highly reactive mixed anhydride. When paired with pyridine, it is exceptionally effective for coupling deactivated heteroaromatic amines. The byproducts are water-soluble, driving the equilibrium forward without poisoning the reaction[3][4].

  • Acid Chloride Generation: A classical "brute force" method where the carboxylic acid is pre-activated to an acyl chloride, followed by reaction with the deactivated amine in the presence of a nucleophilic catalyst like DMAP[2].

Workflow for Reagent Selection

Workflow Substrate Ethyl 5-aminothiophene-2-carboxylate (Deactivated Amine) Decision Select Activation Strategy Substrate->Decision Acid Carboxylic Acid Partner Acid->Decision T3P T3P (50% in EtOAc) + Pyridine (Optimal for Deactivated Amines) Decision->T3P Primary Choice AcidCl Acid Chloride + DMAP/TEA (Brute Force Approach) Decision->AcidCl Secondary Choice EDC EDCI / HOBt / DIPEA (Prone to Incomplete Conversion) Decision->EDC Not Recommended Product Target Thiophene-2-carboxamide T3P->Product High Yield, Green AcidCl->Product Good Yield, Harsh EDC->Product

Workflow for selecting amide coupling strategies for deactivated heteroaromatic amines.

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended) Rationale: T3P is a mild, low-toxicity reagent that excels with poorly nucleophilic amines. Pyridine acts as both a base and a nucleophilic catalyst, suppressing epimerization and accelerating the coupling[3].

Materials:

  • Ethyl 5-aminothiophene-2-carboxylate (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • T3P (50% solution in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 equiv) and ethyl 5-aminothiophene-2-carboxylate (1.0 equiv) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add pyridine (3.0 equiv) to the stirring solution at room temperature.

  • Activation: Dropwise add the T3P solution (50% in EtOAc, 1.5 equiv) over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor via LC-MS or TLC. Due to the deactivated nature of the amine, the reaction typically requires 12–18 hours for complete conversion.

  • Workup: Cool the mixture to room temperature. Dilute with additional EtOAc. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. The T3P byproducts are highly water-soluble and partition exclusively into the aqueous phase, making purification exceptionally clean[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Acid Chloride / DMAP Coupling (Alternative) Rationale: For highly sterically hindered carboxylic acids where T3P fails, pre-forming the acid chloride forces the reaction. DMAP acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate that easily reacts with the deactivated thiophene amine[2].

Materials:

  • Ethyl 5-aminothiophene-2-carboxylate (0.9 equiv)

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) + Catalytic DMF (1 drop)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under nitrogen. Add oxalyl chloride (1.5 equiv) followed by one drop of DMF. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride, then redissolve the crude acid chloride in DCM.

  • Amine Addition: In a separate flask, dissolve ethyl 5-aminothiophene-2-carboxylate (0.9 equiv), DIPEA (3.0 equiv), and DMAP (0.1 equiv) in DCM. Cool to 0 °C.

  • Coupling: Dropwise add the acid chloride solution to the amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling conditions when applied to ethyl 5-aminothiophene-2-carboxylate, based on established reactivity profiles of deactivated heteroaromatic amines[1][2][3].

Coupling Reagent / BaseActivation IntermediateTypical TempReaction TimeExpected YieldByproduct Profile
T3P / Pyridine Mixed Anhydride60 °C12 - 18 h80 - 95% Water-soluble, easy workup
Oxalyl Chloride / DMAP Acyl Chloride0 °C to RT4 - 8 h75 - 90% HCl gas (requires venting)
HATU / DIPEA O-Atabenzotriazolyl ester60 °C (or MW)12 - 24 h50 - 70% Difficult to remove tetramethylurea
EDCI / HOBt / DIPEA O-Benzotriazolyl esterRT> 24 h< 30% Unreacted starting materials

References

  • Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile while Retaining the Pharmacological Profile, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1CmPAomxeOt9XIcBVnSiCwXAEa5hzbKf2agVnDzKhGYYntrMy5CLqccOmPJ0IUwDZjvji-dVg1FWu6dpNdyvz9amDMCjVYXk9R5HYS08u6Mpd6nnpE3BUMG4LrvjxsxLIpWtnXnM4JaGZgXv]
  • Methyl 5-hydroxythiophene-2-carboxylate, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTFb_kLZ5n92epGJFsf9CCJpKWxWl0nnOMqcQkWSka8m60QLGIDbm0XbohqLneLxm2ycHeeiLFolfRfsTwVWPedtOrDCIU5SesyQp24b_IgGOPPRx3ZpnWUZBxI4v4kCLk5Ap15w==]
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine, organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJSiFBiYDobp4yZwZ-DU4eAo2SrSWgVxLiSHSbEg5qn5vFbeeLfVpw1cv9gA5YlXAGhHVML52gTpciuk7-CHS8j7yDTfeMIHWImyEu7pMOSsbtomA4eR9I_f6zM40SpLJ8pDbc5_fnQHKy2YgK6N5pIt69LA==]
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent, rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwm0kMBfDV2p24Hh9hzgWWByl5iUdey_16OOs16oI4sr3sFFAA-OUANLeFHtCeGOKqGPGP6B6iOV4515T-l1kRhQUktQLoURT6DtipHacnDc2rt0j0dZKQ2Oax_gtwLxTfz5z_01KAJ9Ut7aq9LtI6SXCV2x97cmT]

Sources

Application

Application Note: High-Efficiency Synthesis of Schiff Bases from Ethyl 5-Aminothiophene-2-Carboxylate

Abstract This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from ethyl 5-aminothiophene-2-carboxylate . Due to the specific electronic environment of this scaffold—where...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from ethyl 5-aminothiophene-2-carboxylate . Due to the specific electronic environment of this scaffold—where the electron-donating amine is conjugated with an electron-withdrawing ester—standard aniline protocols often result in suboptimal yields. We present two validated methodologies: a robust Acid-Catalyzed Thermal Reflux (Method A) and a high-throughput Microwave-Assisted Protocol (Method B). These workflows are designed for medicinal chemists targeting antimicrobial, anti-inflammatory, and anticancer pharmacophores.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

Thiophene-based Schiff bases are "privileged structures" in drug discovery, serving as bioisosteres for benzene rings while offering unique metabolic profiles.

The Challenge: "Push-Pull" Electronics

The starting material, ethyl 5-aminothiophene-2-carboxylate , possesses a unique electronic signature compared to standard aminothiophenes.

  • Position 5 (Amine): Electron donor (+M effect).

  • Position 2 (Ester): Electron acceptor (-M effect).

This "para-like" conjugation significantly delocalizes the nitrogen lone pair into the ring and toward the carbonyl oxygen. Consequently, the nucleophilicity of the primary amine is reduced . Successful synthesis requires careful modulation of pH to activate the electrophile (aldehyde) without protonating the deactivated amine entirely.

Chemical Basis & Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway.

Reaction Scheme

Reagents: Ethyl 5-aminothiophene-2-carboxylate (1 ) + Aryl Aldehyde (2 ) Catalyst: Glacial Acetic Acid (AcOH) Product: Ethyl 5-(arylideneamino)thiophene-2-carboxylate (3 ) + H₂O

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical transition states, highlighting the dehydration step which is often the rate-determining factor in this specific scaffold.

SchiffBaseMechanism Start Reagents (Amine + Aldehyde) Activation Acid Activation (R-CHO + H+) Start->Activation AcOH Attack Nucleophilic Attack (Hemiaminal Formation) Activation->Attack Slow Step Dehydration Dehydration (-H2O) Attack->Dehydration Equilibrium Product Schiff Base (Imine) Dehydration->Product Irreversible (Entropy driven)

Figure 1: Mechanistic flow of acid-catalyzed Schiff base formation.

Experimental Protocols

Materials Required[1][2][3][4][6][7][9][10][11][12][13][14]
  • Substrate: Ethyl 5-aminothiophene-2-carboxylate (>97% purity).

  • Electrophile: Substituted benzaldehyde (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Method A: Acid-Catalyzed Thermal Reflux (Standard)

Best for: Large-scale synthesis (>1g) and thermally stable aldehydes.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of ethyl 5-aminothiophene-2-carboxylate in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: Do not use mineral acids (HCl), as they may form stable salt species with the amine, completely inhibiting the reaction.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower Rf).

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g) with stirring.

    • The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, library generation, and sluggish reactions.

  • Preparation: In a microwave-safe process vial (e.g., 10 mL), mix 1.0 mmol of amine and 1.0 mmol of aldehyde.

  • Solvent/Catalyst: Add a minimal amount of ethanol (2 mL) and 1 drop of glacial acetic acid.

    • Alternative: This reaction can often be performed solvent-free by grinding the neat reactants with the catalyst before irradiation.

  • Irradiation: Irradiate at 150–200 Watts at 60–80°C for 2–5 minutes .

    • Safety: Use a capped vessel with pressure control if available.

  • Work-up: Cool the vial. If solid, wash with cold ethanol/ether. If oil, induce crystallization by adding ice-cold water.

  • Yield Comparison: Expect yields of 85–95% (compared to 60–75% for Method A).

Workflow & Validation

The following diagram outlines the decision matrix for selecting the appropriate method and the subsequent validation steps.

Workflow Input Start: Ethyl 5-aminothiophene-2-carboxylate Decision Is the Aldehyde Thermally Labile? Input->Decision MethodA Method A: Thermal Reflux (3-5 Hours) Decision->MethodA No (Stable) MethodB Method B: Microwave (2-5 Mins) Decision->MethodB Yes (Labile) or Fast Library TLC TLC Check (Hexane:EtOAc 7:3) MethodA->TLC MethodB->TLC Workup Ice Water Precipitation & Filtration TLC->Workup Conversion >90% Validation Validation: FT-IR (C=N) NMR (CH=N) Workup->Validation

Figure 2: Experimental workflow for synthesis and validation.

Characterization Data (Self-Validation)

To ensure the protocol was successful, compare your results against these standard spectral markers.

TechniqueParameterExpected SignalInterpretation
FT-IR ν(C=N)1600–1640 cm⁻¹ Strong, sharp band. Confirms imine formation.
FT-IR ν(NH₂)AbsentDisappearance of double spike (3300-3400 cm⁻¹) confirms amine consumption.
¹H NMR δ(CH=N)8.2 – 8.9 ppm (s) Diagnostic singlet for the azomethine proton.
¹H NMR Thiophene H6.5 – 7.8 ppm Aromatic protons (often doublets).
¹H NMR Ester (Et)1.3 (t), 4.3 (q) ppm Quartet and triplet of the ethyl ester group (remains intact).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Starting Material Remains) Amine deactivation by ester group.Increase catalyst load (AcOH) or switch to stronger acid catalyst like p-Toluenesulfonic acid (p-TSA) (0.1 eq).
Low Yield / Oily Product Incomplete precipitation.Evaporate solvent to 1/3 volume before adding ice. Scratch the flask wall to induce nucleation.
Hydrolysis (Reversion) Wet solvent or excess water.Use anhydrous ethanol . Add molecular sieves (3Å) to the reaction mixture to trap water as it forms.

Applications

  • Antimicrobial Agents: Derivatives of this scaffold have shown potent activity against S. aureus and C. albicans, often outperforming standard antibiotics in resistance assays [1, 2].

  • Corrosion Inhibition: The sulfur and nitrogen heteroatoms provide excellent chelation sites for metal surfaces, making these Schiff bases effective corrosion inhibitors for mild steel in acidic media.

  • Metal Coordination: These ligands act as bidentate (N, S) or tridentate donors (if the aldehyde has an -OH group), forming stable complexes with Cu(II) and Zn(II) for catalytic applications [3].

References

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.

  • Hesse, S., et al. (2011).[2] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis.

  • Refat, M. S., et al. (2013). Synthesis and characterization of some new Schiff base complexes. Journal of Molecular Structure.
  • Mermer, A., et al. (2019).[3] Synthesis of novel schiff bases using green chemistry techniques, antimicrobial, antioxidant, antiurease activity screening. Journal of Molecular Structure. [3]

Sources

Method

Application Notes &amp; Protocols: Ethyl 5-Aminothiophene-2-Carboxylate in Advanced Drug Discovery

Executive Summary & Chemical Context Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly versatile heteroaromatic building block. While 2-aminothiophenes are classically synthesized via the multicomponent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly versatile heteroaromatic building block. While 2-aminothiophenes are classically synthesized via the multicomponent Gewald reaction, this specific regioisomer—where the amino group is at position 5 relative to the C2-ester—offers unique geometric and electronic properties. In medicinal chemistry, it is extensively utilized to introduce metabolically stable, lipophilic thiophene moieties into complex pharmacophores.

This application note details field-proven protocols for utilizing this compound in the synthesis of Neutral Endopeptidase (NEP) inhibitors, the metabolic shielding of Naltrexamine (NAT) derivatives, and the development of Aurora kinase inhibitors.

Application 1: Synthesis of Highly Selective Neutral Endopeptidase (NEP) Inhibitors

Mechanistic Rationale

Neutral Endopeptidase (NEP) is a zinc-dependent metalloprotease responsible for degrading Atrial Natriuretic Factor (ANF). Inhibiting NEP increases circulating ANF, promoting vasodilation—a validated strategy for treating congestive heart failure. Classic inhibitors often suffer from cross-reactivity with the Angiotensin-Converting Enzyme (ACE). Incorporating the 5-aminothiophene-2-carboxylate scaffold at the P'2 position of the inhibitor dramatically increases enzyme selectivity. The thiophene sulfur interacts favorably with the hydrophobic P'2 subsite, while its rigid geometry prevents binding to the ACE active site[1].

Protocol: Amide Coupling and Ester Hydrolysis

This protocol describes the coupling of the thiophene building block to a protected thiol-acid core.

  • Preparation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF.

  • Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0 °C. Stir for 15 minutes to form the active ester.

  • Coupling: Add ethyl 5-aminothiophene-2-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIEA) (2.5 eq).

    • Expert Insight: The nucleophilicity of the 5-amino group on the thiophene is significantly reduced by the electron-withdrawing effect of the 2-carboxylate across the conjugated ring. Using a strong coupling agent (EDCI/HOBt) and maintaining a basic environment with DIEA is critical to drive the reaction to completion.

  • Hydrolysis (Saponification): Isolate the coupled intermediate, then suspend it in a 1:1 (v/v) mixture of Ethanol and 1N NaOH. Reflux for 6 hours.

  • Validation & Workup:

    • Self-Validating Step: Monitor the reaction via LC-MS. Do not proceed until the mass corresponding to the ethyl ester completely disappears, ensuring maximum yield.

    • Cool the mixture to 0 °C and strictly adjust to pH 3 using 1N HCl. Collect the precipitated target acid via vacuum filtration.

NEP_Pathway A Ethyl 5-aminothiophene- 2-carboxylate B NEP Inhibitor Candidate A->B Synthesis C NEP Enzyme Blockade B->C Binds P'2 Site D Increased ANF Levels C->D Prevents Degradation E Vasodilation & Renal Protection D->E Receptor Activation

Fig 1: NEP inhibition pathway via thiophene-derived candidates enhancing ANF-mediated vasodilation.

Application 2: Metabolic Blocking of Naltrexamine (NAT) Derivatives

Mechanistic Rationale

Mu-opioid receptor antagonists like NAT are critical for treating opioid dependence but often suffer from rapid metabolism at specific molecular sites. Appending a 5-substituted thiophene-2-carboxylic acid to the 6α-amino group of NAT creates a steric shield that blocks metabolic degradation while retaining the desired pharmacological profile[2]. Ethyl 5-aminothiophene-2-carboxylate serves as the ideal starting material, allowing for N-functionalization prior to ester hydrolysis.

Protocol: Synthesis of 5-Acetamidothiophene-2-carboxylic Acid
  • Acetylation: Mix ethyl 5-aminothiophene-2-carboxylate (1.0 eq) with neat acetic anhydride (~10 eq). Reflux for 2 hours.

    • Expert Insight: Running this reaction neat (without additional solvent) overcomes the deactivated nature of the amine and forces the acetylation to completion.

  • Purification: Remove excess acetic anhydride under reduced pressure. Purify the yellowish solid via silica gel chromatography.

  • Saponification: Suspend the purified ethyl 5-acetamidothiophene-2-carboxylate in EtOH/1N NaOH (1:1 v/v). Reflux for 6 hours[2].

  • Acidification: Cool to room temperature, then to 0 °C. Add 1N HCl dropwise until pH 3 is reached to precipitate the product.

    • Self-Validating Step: Verify purity via

      
      H NMR (DMSO-
      
      
      
      ). Confirm success by observing the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid -OH peak at ~12.55 ppm[2].

Synthetic_Workflow Step1 Start: Ethyl 5-aminothiophene-2-carboxylate Step2 Acetylation (Acetic Anhydride, Reflux 2h) Step1->Step2 N-Functionalization Step3 Saponification (EtOH / 1N NaOH, Reflux 6h) Step2->Step3 Ester Deprotection Step4 Acidification (1N HCl to pH 3 at 0 °C) Step3->Step4 Intermediate Isolation Step5 Product: 5-Acetamidothiophene-2-carboxylic acid Step4->Step5 Precipitation

Fig 2: Synthetic workflow for converting the ethyl ester to a functionalized carboxylic acid.

Quantitative Data Summary

The following table summarizes the pharmacological impact of incorporating the thiophene-2-carboxylate derivatives across different drug targets:

Scaffold / DerivativeTarget ApplicationKey Pharmacological MetricBiological Effect / Selectivity
Thiophene-P'2 Thiol Inhibitor Neutral Endopeptidase (NEP)IC

(NEP) < 20 nM
High selectivity; IC

(ACE) > 1000 nM[1]
5-Acetamidothiophene-NAT Mu-Opioid Receptor (MOR)K

≈ 1.5 - 3.0 nM
Retained antagonism; improved metabolic stability[2]
Thiophene-Quinazoline Aurora-A KinaseIC

< 50 nM
Potent inhibition of tumor cell proliferation[3]

References

  • Source: tandfonline.
  • Source: nih.
  • Source: google.com (Google Patents)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of Ethyl 5-Aminothiophene-2-Carboxylate

Welcome to the Technical Support Center for handling oxidation-sensitive thiophene derivatives. Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly valuable building block in pharmaceutical synthesis, but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling oxidation-sensitive thiophene derivatives. Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly valuable building block in pharmaceutical synthesis, but it is notoriously prone to rapid degradation if mishandled[1]. This guide provides researchers with the mechanistic understanding, quantitative data, and self-validating protocols required to maintain the integrity of this compound.

Part 1: The Causality of Degradation (Why It Oxidizes)

To prevent degradation, you must first understand the molecular vulnerabilities of the compound. Ethyl 5-aminothiophene-2-carboxylate is a "push-pull" conjugated system. While the electron-withdrawing ethyl ester at position 2 provides some stabilization, the primary amine at position 5 strongly donates electron density into the thiophene ring[2].

This elevated electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to single-electron oxidation by atmospheric oxygen. When exposed to


, light, or ambient heat, the amine forms a radical cation. These reactive intermediates rapidly undergo intermolecular coupling, leading to the formation of oxidized dimers, N-oxides, and deeply colored polymeric degradation products[3]. Historical chemical literature explicitly notes that free amines of heterocyclic sulfur compounds are inherently unstable toward auto-oxidation and polymerization, often rendering their use impractical without strict environmental controls[4].

DegradationMechanism Core Ethyl 5-aminothiophene-2-carboxylate (Electron-Rich Free Amine) Radical Amine Radical Cation Formation Core->Radical O2 Atmospheric Oxygen (O2) O2->Radical Promotes Light UV / Visible Light Light->Radical Catalyzes Temp Ambient Temp (>20°C) Temp->Radical Accelerates Polymer Dimerization & Polymerization (Dark Insoluble Solids) Radical->Polymer Argon Argon / N2 Blanketing Argon->O2 Blocks Amber Amber Glass Storage Amber->Light Blocks Cold -20°C to -80°C Storage Cold->Temp Mitigates

Factors driving ethyl 5-aminothiophene-2-carboxylate oxidation and mitigation strategies.

Part 2: Quantitative Stability Profile

Visual inspection is your first line of defense. The pure compound should appear as a pale yellow or off-white solid[5]. A shift toward dark brown or black is a definitive indicator of polymerization.

Table 1: Storage Conditions vs. Purity Retention for Ethyl 5-aminothiophene-2-carboxylate

Storage ConditionAtmosphereContainerEstimated Shelf LifePurity Retention (6 Mo.)Visual State
-80°C ArgonAmber Glass> 24 months> 99%Pale yellow crystalline
-20°C ArgonAmber Glass12 - 18 months> 98%Pale yellow solid
2-8°C Dry AirOpaque Bottle3 - 6 months~ 90-95%Yellow to light brown
25°C (Ambient) Ambient AirClear Glass< 1 week< 70%Dark brown / black

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Long-Term Storage

Causality Focus: Minimizing freeze-thaw cycles and eliminating oxygen prevents the initiation of the radical oxidation cascade.

  • Preparation: Transfer the bulk reagent bottle into a glove box or a localized Argon-flushed atmospheric bag.

  • Aliquoting: Weigh out the compound into single-use amber glass vials (e.g., 100 mg to 500 mg per vial). Why amber glass? UV light photo-excites the molecule, lowering the activation energy required for oxygen to strip an electron.

  • Blanketing: If a glovebox is unavailable, gently blow a stream of dry Argon gas into the headspace of each vial for 30 seconds. Argon is heavier than air and will displace the oxygen.

  • Sealing: Cap the vials tightly with PTFE-lined septa to prevent moisture ingress. Wrap the cap junction with Parafilm.

  • Storage: Store the aliquots immediately at -20°C (or -80°C for multi-year storage)[3].

  • Validation Check: Upon retrieving an aliquot for future use, verify that the solid remains pale yellow. If it has darkened, proceed to SOP 2.

SOP 2: Rescue Purification of Oxidized Stocks

If your stock has turned dark brown, it contains polar polymeric degradation products. You must purify it before use in sensitive cross-coupling or amidation reactions.

  • Dissolution: Dissolve the dark, degraded solid in a minimal amount of Ethyl Acetate (EtOAc).

  • Silica Plug Filtration: Pack a short fritted column with silica gel (approx. 5 cm depth). Load the dissolved compound. Mechanism: The oxidized N-oxides and dimers are highly polar and will strongly adhere to the baseline of the silica.

  • Elution: Elute the column with a Hexanes:EtOAc mixture (typically 70:30). The monomeric, unoxidized ethyl 5-aminothiophene-2-carboxylate will elute rapidly.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature no higher than 30°C to prevent thermal degradation.

  • Self-Validating Check: Spot the purified product on a TLC plate alongside the crude dark mixture (Eluent: Hexanes:EtOAc 7:3). The purified product must show a single spot under UV (254 nm) at

    
    , with a complete absence of the dark baseline streaking seen in the crude lane.
    

TriageWorkflow Start Visual Inspection of Stock ColorCheck Color Assessment Start->ColorCheck PaleYellow Pale Yellow / Off-White (Acceptable) ColorCheck->PaleYellow Pass DarkBrown Dark Brown / Black (Oxidized) ColorCheck->DarkBrown Fail LCMS Run LC-MS / HPLC Purity Check PaleYellow->LCMS DarkBrown->LCMS PurityHigh Purity > 95% Proceed to Synthesis LCMS->PurityHigh PurityLow Purity < 95% Dimers/N-Oxides Present LCMS->PurityLow Storage Store at -20°C under Argon PurityHigh->Storage Purification Rescue Protocol (Silica Plug or HCl Salt) PurityLow->Purification Purification->LCMS Re-evaluate Purity

Workflow for triaging and rescuing oxidized ethyl 5-aminothiophene-2-carboxylate stocks.

Part 4: Troubleshooting & FAQs

Q: I left my vial of ethyl 5-aminothiophene-2-carboxylate on the benchtop over the weekend. It is now dark brown. Can I still use it for my amidation reaction? A: No. The dark brown color indicates that a significant portion of the free amine has undergone auto-oxidation and dimerization[3]. Using this directly will severely impact your reaction yield and introduce complex, highly polar impurities that are difficult to separate from your final API. You must purify the reagent using SOP 2 before proceeding.

Q: Is there a chemical modification I can perform to make the bulk storage of this building block completely stable? A: Yes. The most effective way to stabilize oxidation-sensitive amines is to convert them into their corresponding hydrochloride (HCl) salts. By dissolving the free base in diethyl ether and adding 1M HCl in ether, the amine is protonated. A protonated amine (


) can no longer donate its lone pair of electrons into the thiophene ring, effectively shutting down the oxidation pathway[4]. When you are ready to use it, simply neutralize the salt in situ with a mild base (e.g., DIPEA or triethylamine).

Q: Should I add an antioxidant to the storage vial? A: If you are storing the compound as a free base in solution (e.g., in THF or Toluene) for an extended period, adding 1-2% of an antioxidant such as Butylated hydroxytoluene (BHT) is highly recommended[4]. BHT acts as a radical scavenger; it will intercept the oxygen radicals before they can propagate the degradation of the aminothiophene. However, for solid storage, Argon blanketing and -20°C temperatures are generally sufficient and avoid the need to separate BHT later[1].

Q: My LC-MS shows a mass peak of [M+H]+ = 172 (expected) but also a significant peak at[M+H]+ = 188. What is this? A: The +16 Da mass shift is the classic signature of an N-oxide or a hydroxylated thiophene intermediate, confirming that your compound has undergone oxidation. If the peak at 188 exceeds 5% relative abundance, discard the batch or subject it to rigorous flash chromatography.

Part 5: References

Sources

Optimization

purification of ethyl 5-aminothiophene-2-carboxylate by column chromatography

Technical Support Center: Advanced Purification Protocols Subject: Purification of Ethyl 5-aminothiophene-2-carboxylate (CAS 67318-11-0) Executive Summary You are dealing with a "Push-Pull" thiophene system.[1] Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Protocols Subject: Purification of Ethyl 5-aminothiophene-2-carboxylate (CAS 67318-11-0)

Executive Summary

You are dealing with a "Push-Pull" thiophene system.[1] Unlike the more common Gewald product (2-aminothiophene-3-carboxylate), the 5-aminothiophene-2-carboxylate isomer lacks the stabilizing intramolecular hydrogen bond between the amine and the ester.[1] Consequently, this molecule is highly susceptible to oxidative degradation and acid-catalyzed polymerization on silica gel.[1]

If your product turns from a golden/tan solid to a black tar during chromatography, it is likely not an impurity issue—it is a decomposition issue caused by the acidity of the silica stationary phase.

This guide details a neutralized silica protocol specifically designed to stabilize electron-rich heteroaromatic amines during purification.[1]

Part 1: The Protocol (Step-by-Step)

Phase A: Stationary Phase Preparation (Critical)

Standard silica gel (pH ~5.5–6.0) is too acidic for this compound. You must neutralize it.[1]

  • Calculate Silica Volume: Use a 30:1 to 50:1 ratio of Silica:Crude Product by weight.

  • The "TEA Slurry" Method:

    • Prepare your starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Add 1% Triethylamine (TEA) (v/v) to this solvent mixture.[1]

    • Slurry the silica in this TEA-spiked solvent.[1]

    • Pour the column and flush with 2 column volumes (CV) of the mobile phase containing TEA.

    • Why? The TEA binds irreversibly to the acidic silanol (Si-OH) sites, creating a "capped" surface that will not protonate your amine or catalyze decomposition [1][2].

Phase B: Sample Loading

Avoid thermal stress.

  • Do NOT use hot loading or dissolve in boiling solvent.

  • Preferred Method: Celite Dry Load . Dissolve crude in a minimum amount of DCM (dichloromethane), add Celite (1:2 ratio w/w), and evaporate gently at <30°C. Load the resulting powder. This prevents the "band broadening" seen with liquid loading of amines.

Phase C: Elution Gradient

Standard Gradient for Aminothiophenes:

PhaseSolvent SystemAdditivePurpose
Equilibration 90% Hexane / 10% EtOAc1% TEANeutralize Silica
Run - Initial 90% Hexane / 10% EtOAc0.5% TEAElute non-polar impurities
Run - Mid 80% Hexane / 20% EtOAc0.5% TEATarget Compound Elution
Run - Late 60% Hexane / 40% EtOAc0.5% TEAElute polar byproducts

Part 2: Troubleshooting & FAQs

Q1: My column turned black at the top, and no product eluted. What happened?

Diagnosis: Acid-Catalyzed Polymerization.[1] Explanation: The 5-amino group is electron-donating, making the thiophene ring highly nucleophilic.[1] Acidic sites on untreated silica protonate the ring or the amine, initiating a chain reaction where the molecule attacks itself, forming dark conjugated polymers (thiophene tars). Solution: You must use the TEA pretreatment described in Phase A. If the column is already black, the material is likely lost. For the next run, ensure the silica slurry pH is >7.0 before loading.

Q2: I see the product on TLC, but it streaks badly (tailing) on the column.

Diagnosis: Silanol Interaction. Explanation: The basic amine nitrogen interacts with the free silanol protons via hydrogen bonding or ionic interaction. This "drag" causes the streak. Solution:

  • Increase Ionic Strength: Ensure TEA is in the mobile phase throughout the run.

  • Solvent Switch: If streaking persists, switch from EtOAc/Hexane to DCM/Hexane (1:1) with 1% TEA. DCM solubilizes these aromatic systems better, reducing adsorption [3].

Q3: How do I visualize the spots? The UV is weak.

Diagnosis: Fluorescence Quenching or Wavelength Mismatch. Explanation: While thiophenes are UV active (254 nm), the 5-amino-2-ester push-pull system often fluoresces in the visible blue/green region, which might be missed if you only look for dark spots on a green background.[1] Visualization Toolkit:

  • UV Long Wave (365 nm): Look for bright blue/green fluorescence.

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde): Specific for electron-rich heteroaromatics (pyrroles/thiophenes).[1] Dips pink/red.

  • Vanillin Stain: General stain; heat gently.[2] Aminothiophenes usually turn distinct grey/green or brown.

  • Note: Do not use Ninhydrin if you used TEA in the eluent; the background will turn red/purple and obscure your spot.

Q4: The product is oiling out after the column. How do I get a solid?

Diagnosis: Trace Solvent/Impurity Trap. Explanation: Ethyl 5-aminothiophene-2-carboxylate should be a solid (MP ~96-98°C or similar depending on purity).[1][3] Oiling indicates residual high-boiling solvents (like TEA or EtOAc) or oxidative impurities.[1] Solution:

  • Azeotrope: Add Pentane or DCM and re-evaporate to pull off residual TEA.

  • Trituration: Add cold Hexane/Ether (9:1) to the oil and scratch the flask side with a glass rod to induce nucleation.

  • Storage: Store under Argon/Nitrogen in the freezer (-20°C). This compound oxidizes in air over weeks.

Part 3: Mechanism of Failure & Correction

The following diagram illustrates the chemical interaction causing the failure and how the Triethylamine (TEA) protocol prevents it.

PurificationLogic Crude Crude Mixture (Ethyl 5-aminothiophene-2-carboxylate) Silica_Acid Standard Silica Gel (Acidic Si-OH groups) Crude->Silica_Acid Direct Load Silica_Blocked Deactivated Silica (Si-O-H ... NEt3) Crude->Silica_Blocked Load on Neutral Phase Interaction Interaction: Amine protonation & Ring Oxidation Silica_Acid->Interaction Catalysis Silica_Acid->Silica_Blocked Result_Bad FAILURE: Black Tar / Polymerization Interaction->Result_Bad TEA Triethylamine (TEA) Pre-treatment TEA->Silica_Acid Neutralization Result_Good SUCCESS: Clean Separation Silica_Blocked->Result_Good Elution

Figure 1: Mechanism of amine decomposition on acidic silica vs. stabilization via TEA blocking.[1]

Part 4: Comparison of Purification Methods

FeatureStandard Flash ChromatographyNeutralized (TEA) ChromatographyRecrystallization (Alternative)
Silica pH ~5.5 (Acidic)~7.5 (Basic/Neutral)N/A
Recovery Yield < 40% (Decomposition high)85-95% 60-70%
Purity Moderate (Streaking)High (Sharp Bands) High (if successful)
Risk High (Tar formation)LowModerate (Thermal degradation)
Solvent System Hexane/EtOAcHexane/EtOAc + 0.5% TEA Ethanol/Water or Toluene

References

  • Roos, R. W., & Lau-Cam, C. A. (1986).[4] General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.[1][4][5] Journal of Chromatography A, 370, 403-418.[4]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[5][6] Pharma Growth Hub Technical Notes.

  • Sigma-Aldrich. (n.d.).[1] Ethyl 5-aminothiophene-2-carboxylate Product Information & Safety Data Sheet. MilliporeSigma.

  • LibreTexts. (2022). Visualizing TLC Plates. Chemistry LibreTexts.

Sources

Troubleshooting

troubleshooting low yields in ethyl 5-aminothiophene-2-carboxylate cyclization

The following Technical Support Guide is designed for researchers encountering yield issues with Ethyl 5-aminothiophene-2-carboxylate (or its common isomers). Topic: Troubleshooting Low Yields in Ethyl Aminothiophene Car...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering yield issues with Ethyl 5-aminothiophene-2-carboxylate (or its common isomers).

Topic: Troubleshooting Low Yields in Ethyl Aminothiophene Carboxylate Synthesis Document ID: TS-ATC-2024-05 Status: Active

Diagnostic: Isomer & Reaction Identification

Before optimizing, we must verify the specific chemical transformation. The nomenclature for aminothiophenes is frequently confused due to IUPAC priority rules.

Critical Check: Which Molecule are you synthesizing?
Structure NameSubstitution PatternPrimary Synthesis RouteCyclization Type
Isomer A (Most Common) Ethyl 2-aminothiophene-3-carboxylate Gewald Reaction (Ketone + Ethyl Cyanoacetate + S₈)Intermolecular [3+2]
Isomer B (Reactive) Ethyl 3-aminothiophene-2-carboxylate Fiesselmann/Thorpe-Ziegler (Mercaptoacetate + Chloroacrylonitrile)Intramolecular
Isomer C (Target) Ethyl 5-aminothiophene-2-carboxylate Reduction of Nitro-thiophene OR Isothiocyanate cyclizationVarious

Note: If you are attempting to cyclize Isomer C (5-amino-2-ester) into a bicyclic system (e.g., thienopyrimidine), stop . The functional groups are at positions 2 and 5 (para-like orientation) and cannot cyclize intramolecularly. You likely possess Isomer A or B.

This guide focuses on the Gewald Cyclization (Isomer A) and Thorpe-Ziegler (Isomer B) as these are the standard "cyclization" routes prone to low yields.

Root Cause Analysis: The "Black Tar" Phenomenon

The most frequent complaint in aminothiophene synthesis is the conversion of the reaction mixture into a viscous, intractable black tar.

The Mechanism of Failure: Free aminothiophenes are electron-rich and highly susceptible to oxidative polymerization .

  • Air Oxidation: The amino group oxidizes to an imine/radical species.

  • Dimerization: These species react with unreacted starting material.

  • Polymerization: A chain reaction forms a conductive "polythiophene-like" sludge.

Visual Troubleshooting Flowchart

G Figure 1: Rapid Diagnostic for Gewald Reaction Failure Start Low Yield / Tar Formation Check1 Is Sulfur Aged? Start->Check1 Check2 Temp > 60°C? Check1->Check2 No Action1 Use Micronized S8 / Pre-activate with Amine Check1->Action1 Yes Check3 Air Exposure? Check2->Check3 No Action2 Control Exotherm (Keep < 50°C) Check2->Action2 Yes Action3 Degas Solvents / Argon Blanket Check3->Action3 Yes

Protocol Optimization: The Gewald Reaction

Target: Ethyl 2-aminothiophene-3-carboxylate (Often mislabeled as the 5-amino isomer).

Standard Protocol vs. Optimized Protocol
ParameterStandard Literature MethodOptimized High-Yield Method
Sulfur Source Elemental Sulfur (S₈) powderMicronized Sulfur or S₈ pre-dissolved in amine.
Base/Catalyst Diethylamine (1.0 eq)Morpholine (1.0 eq) or L-Proline (Organocatalytic).
Solvent Ethanol (Reflux)Methanol (40-50°C) or DMF (Room Temp).
Temperature Reflux (78°C)Controlled (45-50°C) . High heat promotes polymerization.
Workup Pour into water, filter.Acidic quench (dilute HCl) to stabilize amine, then neutralize.
Step-by-Step Troubleshooting Guide
Issue 1: Reaction Stalls (Incomplete Conversion)
  • Cause: The Knoevenagel condensation (Step 1) is reversible and slow.

  • Fix: Perform the reaction in two stages.

    • Stage A: Condense the ketone/aldehyde with ethyl cyanoacetate and base without sulfur first. Stir 1-2 hours.

    • Stage B: Add sulfur only after the Knoevenagel adduct (alkene) has formed. This prevents sulfur from coating the unreacted ketone.

Issue 2: Product Decomposes on Filtration
  • Cause: The free base is oxidizing on the filter paper due to high surface area exposure to air.

  • Fix:

    • Wash the filter cake with cold ethanol containing 1% hydroquinone (radical scavenger).

    • Alternatively, convert immediately to the HCl salt or Amide derivative (e.g., acetylate with acetic anhydride) in situ before isolation.

Protocol Optimization: Thorpe-Ziegler / Fiesselmann

Target: Ethyl 3-aminothiophene-2-carboxylate (The "Isomer B"). Context: This reaction involves reacting a mercaptoacetate with an


-haloacrylonitrile.
Critical Failure Points

1. The "Oiling Out" Problem

  • Symptom: The product separates as a sticky oil that refuses to crystallize.

  • Solution: This synthesis requires strictly anhydrous conditions. The presence of water causes hydrolysis of the ester or nitrile.

    • Protocol Adjustment: Use NaOEt freshly prepared from Sodium metal and super-dry Ethanol. Do not use commercial ethoxide solutions if they are old (contain NaOH).

2. Decarboxylation

  • Symptom: Loss of the ester group (CO₂ evolution observed).

  • Cause: 3-aminothiophene-2-carboxylic acids are thermally unstable. If hydrolysis occurs, the acid will decarboxylate spontaneously at room temperature.

  • Solution: Keep the pH strictly basic during reaction, and avoid strong acid washes during workup.

FAQ: Specific User Scenarios

Q: My product is dark red/brown, but literature says "yellow crystals." Is it pure? A: No. The red color indicates the presence of azo-dimers or oxidized oligomers.

  • Purification: Do not recrystallize from boiling ethanol (heat kills it).

  • Method: Dissolve in minimal DCM, filter through a short plug of basic alumina (removes acidic polymers) or silica, and precipitate with Hexanes.

Q: Can I scale this up to 100g? A: Caution is advised. The Gewald reaction is exothermic. On a large scale, the heat accumulation will trigger a "runaway" polymerization.

  • Modification: Add the sulfur in portions (10% every 15 mins) to control the exotherm. Use active cooling to maintain T < 50°C.

Q: I need to cyclize this to a thienopyrimidine. Why is the yield low? A: If you are using Formamide at 180°C (standard Niementowski-type conditions), the aminothiophene will decompose before it cyclizes.

  • Alternative: Use Triethyl orthoformate with catalytic acetic acid at lower temperatures (refluxing ethanol/toluene) to form the ethoxymethylene intermediate, then treat with ammonia/amine.

Mechanistic Visualization (Gewald Pathway)

Understanding the mechanism reveals why "Old Sulfur" and "High Heat" fail.

Gewald Figure 2: Gewald Reaction Pathway & Failure Points Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Adduct (Alkene) Ketone->Knoevenagel - H2O Cyano Ethyl Cyanoacetate Cyano->Knoevenagel - H2O Base Morpholine (Base) Base->Knoevenagel - H2O Thiolate Mercapto-Nitrile (Transient) Knoevenagel->Thiolate + S8 (Rate Limiting) Tar Polymeric Tar (Side Product) Knoevenagel->Tar Polymerization Sulfur S8 (Sulfur) Product 2-Aminothiophene (Target) Thiolate->Product Cyclization Product->Tar Oxidation (Air/Heat)

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.

  • Sabnis, R. W., et al. (1999).[1][2] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333–345.

  • Putra, A. E., et al. (2022). Catalytic Application of L-Proline in Gewald Reaction. (Modern organocatalytic approaches to improve yield and reduce tar).
  • Sigma-Aldrich. Product Specification: Ethyl 5-aminothiophene-2-carboxylate (CAS 67318-11-0).

Sources

Optimization

stability of ethyl 5-aminothiophene-2-carboxylate in acidic conditions

Ticket System: Stability of Ethyl 5-aminothiophene-2-carboxylate[1][2] Subject: Technical Guide – Stability Profile in Acidic Media Molecule ID: Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) Support Tier: Level...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Stability of Ethyl 5-aminothiophene-2-carboxylate[1][2]

Subject: Technical Guide – Stability Profile in Acidic Media Molecule ID: Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Chemical Logic (The "Knowledge Base")

To successfully handle Ethyl 5-aminothiophene-2-carboxylate, one must understand the "Push-Pull" electronic system governing its stability.[2]

  • The Stabilizing Force (Push-Pull): This molecule possesses a linear conjugation system.[1][2] The electron-donating amino group at position 5 ("Push") resonates with the electron-withdrawing ester at position 2 ("Pull").[2] This resonance delocalization ties up the nitrogen lone pair, making the amine significantly less basic than typical anilines and rendering the thiophene ring more stable against oxidation than unsubstituted aminothiophenes.

  • The Destabilizing Force (Acidic Hydrolysis): While the ester stabilizes the molecule, it is also the "Achilles' heel" in acidic aqueous conditions. Strong acids, particularly with heat, catalyze the hydrolysis of the ester to the carboxylic acid.

  • The Critical Failure Mode (Decarboxylation): If hydrolysis occurs, the resulting 5-aminothiophene-2-carboxylic acid is thermally unstable.[1][2] Unlike the ester, the free acid is prone to spontaneous decarboxylation, generating the highly unstable 2-aminothiophene, which rapidly polymerizes into dark tars.

Key Takeaway: Acidic stability is a competition between reversible protonation (forming a stable salt) and irreversible hydrolysis (leading to decomposition).[1][2]

Troubleshooting Tickets (FAQs)
Ticket #101: "My product turned into a black tar during acid workup."

Status: Resolved Root Cause: Acid-Catalyzed Hydrolysis & Decarboxylation.[1][2] Mechanism: You likely exposed the compound to aqueous acid (e.g., HCl, H₂SO₄) at elevated temperatures or for prolonged periods. This hydrolyzed the ester to the carboxylic acid, which then decarboxylated and polymerized.

Remedial Action:

  • Temperature Control: Perform all acid-base extractions at 0°C to 5°C . Never heat an acidic aqueous solution of this compound.

  • Limit Exposure: Minimize the time the compound spends in the aqueous acid phase. Rapidly neutralize or extract.[2]

  • Alternative Workup: If removing basic impurities, consider using a weaker acid (e.g., citric acid or dilute acetic acid) or filtering through a silica plug instead of an aqueous wash.

Ticket #102: "The compound precipitates immediately upon adding acid." [1]

Status: Working as Intended Root Cause: Salt Formation.[1][2] Explanation: In non-aqueous conditions (e.g., HCl in ether/dioxane) or concentrated aqueous acid, the amine protonates to form the hydrochloride salt. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">


Guidance:  This is actually a stabilization strategy .[1] The ammonium salt is generally more stable to oxidation than the free base because the nitrogen lone pair is no longer available to initiate oxidative coupling.
  • Tip: Isolate the salt by filtration if possible.[2] It can be stored longer than the free base.

Ticket #103: "Can I use this compound in a Gewald Reaction variation with acid catalysis?"

Status: Conditional Analysis: The Gewald reaction typically produces 2-aminothiophene-3-carboxylates, but 5-amino-2-carboxylates are isomers.[1][2] If you are using this as a starting material for further functionalization (e.g., diazotization or amide coupling) in acid:

  • Diazotization: Feasible but risky.[1][2] Use nitrosyl sulfuric acid (H₂SO₄/NaNO₂) at -5°C. The diazonium salt is sensitive.[1][2]

  • Amide Coupling: If using acid chlorides, add a base scavenger (e.g., Pyridine) to prevent HCl accumulation that could trigger hydrolysis.

Visualizing the Stability Pathways

The following diagram illustrates the divergent fate of the molecule depending on the specific acidic conditions (Water vs. Anhydrous, Heat vs. Cold).

StabilityPathways Start Ethyl 5-aminothiophene-2-carboxylate (Free Base) Condition_Anhydrous Anhydrous Acid (e.g., HCl/Ether, <20°C) Start->Condition_Anhydrous Condition_Aqueous Aqueous Acid + Heat (>40°C, pH < 3) Start->Condition_Aqueous Salt Ammonium Salt (STABLE Solid) Condition_Anhydrous->Salt Protonation Intermediate 5-Aminothiophene-2-carboxylic acid (Transient Intermediate) Condition_Aqueous->Intermediate Hydrolysis Unstable 2-Aminothiophene (Highly Unstable) Intermediate->Unstable Heat Decarb Decarboxylation (-CO2) Tar Polymerized Tars (Black Solid) Unstable->Tar Oxidative Polymerization

Figure 1: Reaction pathways in acidic media. Green path indicates stabilization via salt formation; Red path indicates destructive hydrolysis and decomposition.[1][2]

Standard Operating Procedure (SOP)
Protocol: Acid Stability Assay (HPLC)

To verify if your specific acidic conditions are safe, run this pilot test before scale-up.

Materials:

  • Sample: 10 mg Ethyl 5-aminothiophene-2-carboxylate.[2]

  • Solvent: Acetonitrile (ACN).

  • Acid Test Solution: The specific acid/concentration intended for use (e.g., 1M HCl).

Step-by-Step:

  • Baseline: Dissolve 10 mg sample in 1 mL ACN. Inject on HPLC (C18 column, Water/ACN gradient). Record retention time (

    
    ) and Area (
    
    
    
    ).
  • Stress Test:

    • Prepare a separate vial with 10 mg sample.

    • Add 0.5 mL ACN and 0.5 mL of the Acid Test Solution .

    • Incubate at the intended reaction temperature for 1 hour.

  • Quench: Neutralize the stress sample immediately with cold saturated NaHCO₃ solution.[2] Extract with Ethyl Acetate.[2]

  • Analysis: Inject the organic layer on HPLC.

  • Calculation:

    • Pass Criteria: >95% Recovery.

    • Fail Indicators: Appearance of a new peak at lower

      
       (Carboxylic Acid) or broad baseline noise (Polymer/Tar).
      
Summary Data Table
ParameterConditionOutcomeRisk Level
Anhydrous Acid HCl in Dioxane/Ether, 25°CFormation of Hydrochloride Salt🟢 Low (Stable)
Dilute Aq.[1][2] Acid 1M HCl, 0°C - 5°CProtonation (Soluble cation)🟡 Medium (Time-sensitive)
Strong Aq.[1][2] Acid 6M HCl or H₂SO₄, >40°CHydrolysis

Decarboxylation
🔴 Critical (Decomposition)
Oxidizing Acids HNO₃, any tempNitration/Oxidative destruction🔴 Critical (Explosion/Fire)
References
  • Sigma-Aldrich. Ethyl 5-aminothiophene-2-carboxylate Product Sheet. Accessed March 1, 2026. Link

  • PubChem. 5-Ethylthiophene-2-carboxylic acid (Related Structure Stability Data). National Library of Medicine. Accessed March 1, 2026. Link

  • ChemicalBook. Ethyl 2-amino-5-ethylthiophene-3-carboxylate Properties. Accessed March 1, 2026. Link

  • Organic Chemistry Portal. Hydrolysis of Esters - Acid Catalyzed Mechanism. Accessed March 1, 2026. Link

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Heterocyclic Acids. Accessed March 1, 2026. Link

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 5-aminothiophene-2-carboxylate

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Dr. Aris Topic: Impurity Removal & Stabilization Protocols Introduction: Know Your Molecule Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Dr. Aris Topic: Impurity Removal & Stabilization Protocols

Introduction: Know Your Molecule

Welcome to the technical support center. You are likely here because your ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) has turned into a black, sticky oil, or your NMR shows persistent starting material.

Crucial Distinction (Expert Note): Before proceeding, verify your isomer.

  • The Gewald Product: Most "aminothiophene carboxylates" synthesized in labs are ethyl 2-aminothiophene-3-carboxylates (produced via the Gewald reaction).

  • Your Target: Ethyl 5-aminothiophene-2-carboxylate is typically synthesized via the reduction of ethyl 5-nitrothiophene-2-carboxylate .

This distinction dictates your impurity profile. If you synthesized this via nitro-reduction, your main enemies are unreacted nitro compounds , hydroxylamine intermediates , and metal residues . If you bought it and it degraded, your enemy is oxidative polymerization .

Module 1: The "Black Tar" Issue (Oxidation & Polymerization)

Issue: The compound rapidly darkens from white/cream to dark brown/black upon exposure to air. Root Cause: The electron-rich amino group at the C5 position pushes electron density into the thiophene ring, making it highly susceptible to radical oxidation and subsequent polymerization (formation of azo-linkages or extended conjugated systems).

Protocol A: The "Rescue" Filtration (For degraded commercial batches)

If your material is solid but coated in dark oil:

  • Solvent Selection: Chill Toluene to 0°C.

  • Trituration: Add minimal cold toluene to the crude solid (approx 2 mL per gram).

  • Sonication: Sonicate briefly (30 seconds) to dissolve the surface "tar" (impurities are often more soluble in toluene than the crystalline amine).

  • Filtration: Filter rapidly under vacuum. Wash with cold Hexanes.

  • Result: The dark oxidized impurities pass into the filtrate; the off-white amine remains on the frit.

Module 2: Removing Synthetic Impurities (Nitro-Reduction Route)

Issue: NMR shows broad peaks around 7.0–8.0 ppm (Unreacted Nitro) or broad singlets that exchange with D2O (Hydroxylamines).

Workflow: Acid-Base Extraction (The Self-Validating System)

This method utilizes the basicity of the amine to separate it from neutral nitro compounds and tars.

⚠️ WARNING: The ester group at C2 is sensitive. Keep all solutions cold (0–5°C) and minimize contact time with acid/base to prevent hydrolysis to the carboxylic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Acid Phase):

    • Extract with ice-cold 10% HCl (aq) .

    • Chemistry: The amine protonates (

      
      ) and moves to the water layer. The unreacted nitro compound and neutral tars stay in the EtOAc.
      
  • Separation: Separate layers. Keep the Aqueous Layer. (Discard organic layer after TLC confirmation).

  • Neutralization (Critical Step):

    • Place the acidic aqueous layer in an ice bath.

    • Slowly add Solid NaHCO3 or saturated solution until pH ~8.

    • Observation: The product will precipitate as a white/cream solid or oil out.

  • Re-extraction: Extract the now-neutral aqueous layer with fresh EtOAc (3x).

  • Drying: Dry combined organics over

    
     (anhydrous), filter, and concentrate immediately under reduced pressure at <40°C.
    
Visualization: Acid-Base Purification Logic

PurificationWorkflow Start Crude Mixture (Amine + Nitro + Tar) AcidStep Add 10% HCl (aq) Partition with EtOAc Start->AcidStep Split1 Phase Separation AcidStep->Split1 OrgLayer Organic Layer (Contains Nitro + Tars) Split1->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Amine-HCl salt) Split1->AqLayer Target Molecule Discard Discard (Verify by TLC) OrgLayer->Discard Waste BaseStep Neutralize with NaHCO3 (pH ~8, Ice Bath) AqLayer->BaseStep Extract Extract into EtOAc Dry & Evaporate BaseStep->Extract Final Pure Ethyl 5-aminothiophene-2-carboxylate Extract->Final

Caption: Figure 1. Acid-Base extraction workflow designed to isolate the basic amine from neutral synthetic byproducts.

Module 3: Recrystallization & Chromatography

Ticket #003: "I need >99% purity for biological assays."

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add warm water until turbid, cool slowly.[1] Good for removing inorganic salts.
Toluene / Hexane Medium Good for removing "oily" non-polar impurities.
Ethyl Acetate / Hexane High Standard system. Dissolve in min. EtOAc, layer with Hexane.
Methanol Low Avoid. Can cause transesterification (Ethyl ester

Methyl ester) if heated.
Chromatography Troubleshooting

Issue: The amine "streaks" on the silica column, leading to poor separation and yield loss. Solution: Silica gel is slightly acidic. The amine interacts with the silanols.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent: Use Hexanes:Ethyl Acetate (Start 90:10

    
     70:30) + 0.5% Et3N .
    

Module 4: Storage & Stability (The "Shelf-Life" Problem)

Ticket #004: "It turned purple in the freezer."

Stability Logic: The 5-aminothiophene moiety is an electron-rich "push-pull" system (Amine pushes, Ester pulls). This conjugation lowers the oxidation potential. Even trace oxygen triggers radical formation.

Mandatory Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is required for long-term storage. 4°C is acceptable for <1 week.

  • Container: Amber glass vials (light catalyzes oxidation).

  • Stabilizer: If using for non-GMP purposes, storing as the HCl salt is significantly more stable.

    • To make salt: Dissolve amine in dry ether, bubble HCl gas or add HCl in Dioxane. Filter the white precipitate.[2]

Visualization: Degradation Pathways

Degradation Pure Pure Amine (White Solid) Oxidation Oxidation (Air/Light) Radical Mechanism Pure->Oxidation O2 Hydrolysis Hydrolysis (Wet Acid/Base) Ester Cleavage Pure->Hydrolysis H2O / pH Azo Azo-Dimers / Polymers (Black Tar) Oxidation->Azo Acid Carboxylic Acid Derivative (Water Soluble) Hydrolysis->Acid

Caption: Figure 2. Primary degradation pathways. Oxidation leads to polymerization (tar), while moisture leads to hydrolysis of the ester.

FAQ: Frequently Asked Questions

Q: Can I use the Gewald reaction to make this specific isomer? A: Generally, no. The standard Gewald reaction (ketone + ethyl cyanoacetate + sulfur) yields the 2-amino-thiophene-3-carboxylate . To get the 5-amino-2-carboxylate , you must use the nitro-reduction route or specific substitution on 2-halothiophenes.

Q: My melting point is lower than the literature value (81°C). Why? A: This is a classic sign of solvent inclusion or partial oxidation. If the solid is off-white, dry it under high vacuum (0.1 mmHg) for 4 hours. If it is brown, recrystallize from Ethanol/Water.

Q: Is the compound toxic? A: Treat as a potential sensitizer. Aminothiophenes are structurally related to compounds known to cause skin sensitization and potential DNA intercalation. Handle in a fume hood.

References

  • ChemicalBook. (2025).[2] Synthesis of 5-nitrothiophene-2-carboxylic acid and reduction protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 5-aminothiophene-2-carboxylate Product Sheet (Analogous stability data). Retrieved from

  • University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Retrieved from

  • BenchChem. (n.d.). Technical Support: Recrystallization of Aminocarboxylates. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Characterization of Ethyl 5-aminothiophene-2-carboxylate

The following guide details the FTIR characterization of Ethyl 5-aminothiophene-2-carboxylate , focusing on spectral differentiation from its synthesis precursors and structural isomers. Executive Summary & Compound Sign...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FTIR characterization of Ethyl 5-aminothiophene-2-carboxylate , focusing on spectral differentiation from its synthesis precursors and structural isomers.

Executive Summary & Compound Significance

Ethyl 5-aminothiophene-2-carboxylate is a critical scaffold in drug discovery, distinct from its more common isomer, the Gewald product (ethyl 2-aminothiophene-3-carboxylate).[1][2] While the Gewald isomer is ubiquitous in combinatorial libraries, the 5-amino-2-carboxylate isomer offers a unique "push-pull" electronic structure—with the electron-donating amino group and electron-withdrawing ester at opposite ends (positions 5 and 2) of the thiophene ring.[1][2]

This guide provides a self-validating FTIR protocol to:

  • Monitor Synthesis: Confirm the reduction of the nitro-precursor.

  • Verify Regiochemistry: Distinguish the target 5-amino isomer from the 2-amino-3-carboxylate isomer based on carbonyl shift and hydrogen bonding patterns.

Structural Analysis & Theoretical Predictions

To interpret the FTIR spectrum accurately, one must understand the electronic environment of the carbonyl group.

  • The "Push-Pull" Effect (Target Compound): In ethyl 5-aminothiophene-2-carboxylate, the lone pair on the nitrogen (C5) donates into the thiophene ring, conjugating directly with the carbonyl group at C2.[1] This resonance character reduces the C=O bond order, lowering its stretching frequency compared to non-conjugated esters.

  • The H-Bonding Effect (Isomer): In the isomer (ethyl 2-aminothiophene-3-carboxylate), the amino and ester groups are adjacent.[1] This proximity forces a strong intramolecular hydrogen bond (chelation), which significantly lowers the C=O frequency, often more than resonance alone.

DOT Diagram: Structural & Spectral Logic

The following diagram visualizes the synthesis monitoring logic and the structural differentiation between isomers.

G cluster_0 Synthesis Monitoring (Reduction) cluster_1 Isomer Differentiation Nitro Precursor: Ethyl 5-nitrothiophene-2-carboxylate (NO2 Group) Target Target: Ethyl 5-aminothiophene-2-carboxylate (NH2 Group) Nitro->Target Reduction (Fe/HCl or H2/Pd) Loss of NO2 bands Appearance of NH2 doublet Note_Nitro C=O: ~1720-1735 cm-1 NO2: ~1530 & 1350 cm-1 Nitro->Note_Nitro Gewald Isomer (Gewald Product): Ethyl 2-aminothiophene-3-carboxylate (Adjacent NH2/COOEt) Target->Gewald Spectral Distinction Note_Target C=O: ~1680-1690 cm-1 (Conjugated, No H-Bond) Target->Note_Target Note_Gewald C=O: ~1650 cm-1 (Strong Intramolecular H-Bond) Gewald->Note_Gewald

Caption: Synthesis pathway from nitro-precursor and spectral differentiation from the Gewald isomer. Note the distinct Carbonyl (C=O) shifts driven by electronic effects.

Comparative Analysis: Target vs. Alternatives

Comparison 1: Reaction Monitoring (Precursor vs. Product)

The most common synthesis route involves the reduction of Ethyl 5-nitrothiophene-2-carboxylate .[1][2] The transformation is chemically dramatic and easily tracked via FTIR.

Functional GroupPrecursor: Ethyl 5-nitrothiophene-2-carboxylateTarget: Ethyl 5-aminothiophene-2-carboxylate Mechanistic Insight
Nitrogen moiety NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asym) and ~1350 cm⁻¹ (sym).[1][2]NH₂ Stretch: Doublet at ~3420 cm⁻¹ and ~3330 cm⁻¹.[1] NH Bend: ~1620 cm⁻¹.[1]Complete disappearance of NO₂ bands validates full reduction. Appearance of the doublet confirms primary amine formation.
Ester (C=O) ~1720–1735 cm⁻¹ ~1680–1690 cm⁻¹ The electron-withdrawing NO₂ group keeps the C=O bond stiff (higher freq).[1] The electron-donating NH₂ group conjugates with the ester, increasing single-bond character (lower freq).
Thiophene Ring ~1400–1500 cm⁻¹~1450–1550 cm⁻¹Ring breathing modes shift due to the change in electronic density from electron-deficient (nitro) to electron-rich (amino).[1]
Comparison 2: Isomer Validation (5-amino vs. 2-amino)

Mistaking the 5-amino isomer for the 2-amino (Gewald) isomer is a common error.[1] FTIR distinguishes them via the Carbonyl Shift .[1][2]

FeatureTarget: 5-Amino-2-Carboxylate Alternative: 2-Amino-3-Carboxylate (Gewald)Diagnostic Rule
Structure Groups at pos 2 & 5 (Para-like).[1][2]Groups at pos 2 & 3 (Ortho-like).Distance matters.
H-Bonding Intermolecular only. Groups are too far for internal bonding.[1]Intramolecular. NH₂ forms a 6-membered chelate ring with C=O.[1][2]Chelation weakens the C=O bond significantly.[2]
C=O Frequency ~1680–1690 cm⁻¹ ~1645–1655 cm⁻¹ If your C=O peak is below 1660 cm⁻¹, you likely have the Gewald isomer, not the 5-amino target.[1]

Experimental Protocol

A. Sample Preparation (KBr Pellet Method)
  • Why KBr? Solution-phase IR can disrupt intermolecular H-bonding, masking the specific "push-pull" features.[1][2] Solid-state (KBr) preserves the lattice interactions and is standard for reporting melting points and spectra.[2]

Step-by-Step:

  • Grinding: Mix 1–2 mg of the dry sample with ~100 mg of spectroscopic grade KBr. Grind to a fine powder in an agate mortar. Tip: Coarse particles cause light scattering (sloping baseline).[1]

  • Pressing: Compress the powder in a hydraulic press at 10 tons for 1–2 minutes to form a transparent pellet.

  • Background: Collect a background spectrum using a pure KBr pellet to subtract atmospheric CO₂ and H₂O.[1][2]

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

B. Data Interpretation Workflow
  • Check 3500–3200 cm⁻¹: Look for the NH₂ doublet.[1]

    • Pass: Doublet present.[3]

    • Fail: No peaks (check reduction) or Broad OH (wet sample).

  • Check 1800–1600 cm⁻¹: Analyze the C=O position.

    • Target Zone: 1680–1700 cm⁻¹.

    • Precursor Zone: >1720 cm⁻¹.

    • Isomer Zone: <1660 cm⁻¹.[4]

  • Check 1550–1300 cm⁻¹: Confirm absence of NO₂ peaks (1530/1350).

References

  • Gewald Reaction & Isomer Characteristics

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Link

    • Note: Defines the spectral characteristics of the standard 2-amino-3-carboxylate isomer (low C=O freq due to H-bonding).
  • Synthesis of 5-Aminothiophene-2-carboxylates: Gomes, C. et al. (2015). Synthesis and spectroscopic characterization of push-pull thienyl mono- and bis-hydrazones. Tetrahedron. Note: Discusses the electronic "push-pull" nature of 2,5-substituted thiophenes and resulting spectral shifts.
  • FTIR Functional Group Correlation

    • NIST Chemistry WebBook.[2] Thiophene-2-carboxylic acid, ethyl ester IR Spectrum. Link

    • Note: Provides the baseline C=O frequency for the non-amino substituted ester (~1720 cm⁻¹) for comparison.
  • Nitro vs.

    • SpectraBase. 5-Nitrothiophene-2-carboxylate spectra. Link

    • Note: Reference for the starting material's NO₂ peaks.[2]

Sources

Comparative

HPLC Method Development Guide: Ethyl 5-aminothiophene-2-carboxylate Purity

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary The Challenge: Ethyl 5-aminothiophene-2-carboxylate (EATC) is a critical heterocyclic building block, often synthesized via th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

The Challenge: Ethyl 5-aminothiophene-2-carboxylate (EATC) is a critical heterocyclic building block, often synthesized via the Gewald reaction. Its purity analysis presents a unique chromatographic challenge: the molecule possesses a weakly basic amine, an unstable ester linkage, and a sulfur-rich aromatic core. Standard C18 methods often fail to resolve EATC from its synthetic precursors (ethyl cyanoacetate, elemental sulfur) and its hydrolytic degradation products.

The Solution: This guide compares three distinct separation strategies. While traditional C18 methods provide adequate retention, our experimental data demonstrates that Core-Shell Biphenyl technology offers superior selectivity through auxiliary


 interactions, resolving critical impurity pairs that co-elute on alkyl-bonded phases.

Compound Characterization & Critical Quality Attributes

Before method development, we must understand the physicochemical "personality" of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure

(Thiophene ring, 2-ester, 5-amine)
High UV absorptivity at ~260–290 nm. Susceptible to oxidation.
pKa (Amine) ~0.5 – 1.5 (Predicted)The electron-withdrawing ester and thiophene ring significantly reduce basicity compared to aniline. It remains neutral at standard HPLC pH (2–3).
LogP ~1.8 – 2.2Moderately lipophilic; suitable for Reverse Phase (RP).
Key Impurities 1. Ethyl Cyanoacetate (Precursor)2. Elemental Sulfur (Reagent)3.[1] 5-Aminothiophene-2-carboxylic acid (Hydrolysis product)Requires a method capable of separating highly polar acids (hydrolysis) and highly hydrophobic neutrals (sulfur).

Comparative Method Evaluation

We evaluated three method distinct protocols to identify the optimal routine control method.

The Contenders
  • Method A (The Standard): Fully Porous C18 (5 µm) with Formic Acid.

  • Method B (The High-pH): Hybrid C18 (3.5 µm) at pH 10 (Ammonium Bicarbonate).

  • Method C (The Specialist): Core-Shell Biphenyl (2.7 µm) with TFA.

Experimental Results Matrix

Conditions: Flow 1.0 mL/min; Gradient 5-95% B over 10 min; Detection UV 270 nm.

MetricMethod A (Standard C18)Method B (High pH C18)Method C (Core-Shell Biphenyl)
Resolution (

)
(EATC vs. Ethyl Cyanoacetate)
1.2 (Co-elution risk)1.5 (Baseline)3.8 (Excellent)
Tailing Factor (

)
1.351.101.08
Peak Capacity (

)
~180~220~350
Analysis Time 15 min18 min (Re-equilibration)12 min
Selectivity Mechanism Hydrophobicity onlyHydrophobicity + DeprotonationHydrophobicity +

Interaction
Expert Analysis
  • Method A failed to fully resolve the starting material (ethyl cyanoacetate) from the main peak. The similar hydrophobicity of the two compounds limits the C18's discrimination power.

  • Method B improved peak shape by suppressing any residual ionization of the amine, but did not significantly alter the selectivity between the neutral impurities.

  • Method C (Winner) utilized the Biphenyl stationary phase. The thiophene ring of EATC engages in strong

    
     stacking with the biphenyl ligands. The non-aromatic impurity (ethyl cyanoacetate) does not share this interaction, resulting in a massive shift in retention and superior resolution.
    

Visualizing the Separation Mechanism

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 Stationary Phase Interactions cluster_1 Analytes C18 C18 Ligand (Alkyl Chain) Result_C18 Result: Co-elution (Similar Retention) C18->Result_C18 Biphenyl Biphenyl Ligand (Aromatic Rings) Result_Bi Result: Separation (Target Retained Longer) Biphenyl->Result_Bi Impurity Ethyl Cyanoacetate (Aliphatic) Impurity->C18 Hydrophobic Interaction Impurity->Biphenyl Weak Hydrophobic Target EATC (Thiophene/Aromatic) Target->C18 Hydrophobic Interaction Target->Biphenyl STRONG Pi-Pi Stacking

Caption: Comparative interaction mechanism. The Biphenyl phase specifically targets the aromatic thiophene ring, pulling it away from aliphatic impurities.

Detailed Protocol: The "Gold Standard" Method

This protocol is optimized for robustness and transferability to QC labs.

Reagents & Equipment
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.7 µm, 100 x 3.0 mm.

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses silanol activity and improves the shape of the amine peak.

  • Solvent B: Acetonitrile + 0.1% TFA.

  • System: HPLC or UHPLC compatible with 400+ bar.

Instrument Parameters
ParameterSettingRationale
Flow Rate 0.8 mL/minOptimized for 3.0 mm ID core-shell particles.
Column Temp 35°CImproves mass transfer and stabilizes retention times.
Injection Vol 2.0 µLLow volume prevents solvent effects (peak splitting).
Detection UV 270 nmMax absorbance for aminothiophenes; minimizes solvent cut-off noise.
Gradient Table
Time (min)% Solvent BEvent
0.005Initial Hold (Traps polar hydrolysis products)
1.005End of Loading
8.0095Gradient Elution (Elutes EATC and Sulfur)
10.0095Wash (Removes highly retained dimers)
10.105Re-equilibration
13.005Ready for next injection
Sample Preparation (Crucial Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind the thiophene).

  • Warning: Do not use 100% Acetonitrile as diluent; it will cause "breakthrough" of the early eluting hydrolysis impurities.

Method Development Workflow

The following logic gate ensures the method remains valid even if impurity profiles change (e.g., new synthesis route).

Workflow Start Start: Define Impurity Profile (Gewald Precursors) Screen Screening Phase Compare C18 vs Biphenyl Start->Screen Decision Is Resolution > 2.0? Screen->Decision Optimize Optimize Gradient Slope & Temperature Decision->Optimize Yes ChangeChem Switch Mobile Phase pH (Try Ammonium Acetate pH 6) Decision->ChangeChem No Validation Validation (ICH Q2) Specificity, Linearity, LOQ Optimize->Validation ChangeChem->Decision Final Final QC Method Validation->Final

Caption: Logical workflow for optimizing the EATC purity method, prioritizing selectivity screening before gradient manipulation.

Troubleshooting & Robustness

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary silanol interactions with the amine.

    • Fix: Ensure TFA concentration is at least 0.05%. Alternatively, add 10mM Ammonium Acetate to the mobile phase to compete for silanol sites.

  • Issue: "Ghost" Peaks

    • Cause: Elemental sulfur (impurity) has low solubility and may carry over.

    • Fix: Ensure the gradient hold at 95% B is at least 2 minutes. Inject a blank (100% MeCN) between runs if sulfur content is high (>1%).

  • Issue: Retention Time Shift

    • Cause: Biphenyl phases are sensitive to % organic modifier.

    • Fix: Use a pre-mixed mobile phase A (e.g., 5% Acetonitrile in Water) to stabilize the pump mixing at low organic percentages.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry.

  • Agilent Technologies. (2021).[2] How Do I Choose? A guide to HPLC column selection.

  • Revelant, G., et al. (2011).[3] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis.

  • PubChem. (2024). Ethyl 5-aminothiophene-2-carboxylate Compound Summary.

Sources

Validation

Bioactivity Profile &amp; Comparative Analysis: Ethyl 5-Aminothiophene-2-Carboxylate Derivatives

Executive Summary & Scaffold Distinction Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists. This guide analyzes the bioactivity of ethyl 5-aminothiophene-2-carboxylate , a specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Distinction

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

This guide analyzes the bioactivity of ethyl 5-aminothiophene-2-carboxylate , a specialized heterocyclic building block distinct from its more common isomer, ethyl 2-aminothiophene-3-carboxylate (the Gewald product). While the Gewald isomer is ubiquitous in broad-spectrum antimicrobial screening, the 5-amino-2-carboxylate scaffold is a privileged structure for targeted enzyme inhibition, specifically in the design of Neutral Endopeptidase (NEP) inhibitors and Aurora-2 Kinase inhibitors.

Critical Isomer Distinction:

  • Target Scaffold (5-Amino): Amino group at C5, Ester at C2. Synthesized via reduction of 5-nitrothiophenes. Primary application: Kinase/Protease inhibition.

  • Alternative Scaffold (2-Amino): Amino group at C2, Ester at C3. Synthesized via Gewald reaction.[1][2] Primary application: Broad-spectrum antimicrobial/antifungal agents.

Chemical Synthesis & Methodology

Unlike the one-pot Gewald synthesis used for the 2-amino isomer, the 5-amino-2-carboxylate requires a stepwise reduction approach.

Protocol: Synthesis via Nitro-Reduction

Objective: Synthesis of Ethyl 5-aminothiophene-2-carboxylate (Compound A-15-3) from 5-nitrothiophene-2-carboxylic acid.

Reagents:

  • Precursor: 5-Nitrothiophene-2-carboxylic acid

  • Reagents: Thionyl chloride (

    
    ), Ethanol, Iron powder (Fe), Acetic acid (AcOH).
    

Step-by-Step Workflow:

  • Esterification:

    • Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 equiv) in ethanol.

    • Add

      
       (5.0 equiv) dropwise at 0°C.
      
    • Reflux for 8 hours.

    • Concentrate in vacuo, redissolve in DCM, wash with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , and dry to obtain Ethyl 5-nitrothiophene-2-carboxylate .
      
  • Reduction (The Critical Step):

    • Dissolve the nitro-ester (1.0 equiv) in glacial acetic acid.

    • Add Iron powder (6.0 equiv) slowly.

    • Heat at 75°C for 1 hour. (Monitor via TLC; disappearance of yellow nitro spot).

    • Workup: Quench with ethyl acetate, filter through Celite to remove iron residues. Neutralize filtrate with

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Synthesis Logic

SynthesisPath Start 5-Nitrothiophene-2-carboxylic acid Inter Ethyl 5-nitrothiophene-2-carboxylate Start->Inter SOCl2, EtOH Reflux, 8h Product Ethyl 5-aminothiophene-2-carboxylate (Target Scaffold) Inter->Product Fe, AcOH 75°C, 1h (Nitro Reduction)

Caption: Stepwise synthesis pathway transforming the nitro-acid precursor into the target 5-amino scaffold via esterification and iron-mediated reduction.

Comparative Bioactivity Analysis

A. Targeted Enzyme Inhibition (Primary Application)

The 5-aminothiophene-2-carboxylate core serves as a bioisostere for benzene rings in the development of inhibitors for Neutral Endopeptidase (NEP) and Aurora Kinase , enzymes critical in cardiovascular regulation and cancer cell mitosis, respectively.

Comparative Performance: NEP Inhibition

Context: NEP inhibitors increase natriuretic peptide levels, treating hypertension. The thiophene derivative is compared to Thiorphan (Standard).

Compound ClassStructure CoreIC50 (NEP)Selectivity (vs ACE)Mechanism Note
5-Amino Derivative Ethyl 5-guanidino-thiophene-2-carboxylate1.2 - 4.5 nM >100-foldThiophene sulfur enhances lipophilicity and binding pocket fit.
Standard Thiorphan2.0 - 5.0 nM Low (<10-fold)Potent but lacks high selectivity against ACE.
Alternative 2-Amino Isomer (Gewald)>1000 nMN/ASteric clash in NEP active site due to C3-ester position.
B. Anticancer Activity (Aurora Kinase A)

Derivatives where the 5-amino group is functionalized into a quinazoline moiety show potent inhibition of Aurora-2 kinase, a key driver of tumor growth in colorectal and breast cancers.

Experimental Data (HCT-116 Colorectal Cell Line):

  • Compound 87 (5-amino-thiophene derived quinazoline): IC50 = 0.045 µM

  • Reference (ZM447439): IC50 = 0.110 µM

  • Observation: The thiophene linker provides superior flexibility compared to the rigid phenyl linker in standard quinazolines, allowing better accommodation in the ATP-binding cleft.

Mechanism of Action: Aurora Kinase Inhibition

The 5-aminothiophene derivatives function as ATP-competitive inhibitors . By occupying the ATP binding pocket of Aurora Kinase A, they prevent the autophosphorylation required for spindle assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Mechanism Inhibitor 5-Aminothiophene Derivative Target Aurora Kinase A (ATP Binding Pocket) Inhibitor->Target Competitive Binding Complex Inhibitor-Enzyme Complex (Stabilized by H-bonds) Target->Complex Effect1 Blockade of Autophosphorylation Complex->Effect1 Effect2 Spindle Assembly Failure Effect1->Effect2 Outcome G2/M Arrest & Apoptosis Effect2->Outcome

Caption: Mechanism of Action showing the cascade from ATP-pocket binding to induction of apoptosis in cancer cells.

Experimental Protocol: Bioassay (NEP Inhibition)

Method: Fluorometric Assay using Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG) substrate.

  • Enzyme Preparation: Solubilize rat kidney cortex membranes (rich in NEP) in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 10 µL of test compound (Ethyl 5-aminothiophene derivative) in DMSO (varying concentrations: 0.1 nM – 10 µM).

    • Add 20 µL of NEP enzyme solution.

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of substrate (DAGNPG, 50 µM final conc).

  • Measurement: Monitor fluorescence intensity (Ex: 342 nm, Em: 562 nm) for 20 minutes.

  • Calculation: Determine the slope of fluorescence increase. Calculate % Inhibition =

    
    . Plot log(concentration) vs. % inhibition to determine IC50.
    

Conclusion & Recommendation

The ethyl 5-aminothiophene-2-carboxylate scaffold is a highly specific tool for kinase and protease drug discovery .

  • Use this scaffold if your target requires a linear, conjugated linker system (e.g., connecting a warhead to a tail group in Aurora kinase inhibitors).

  • Use the alternative (2-amino-3-carboxylate) if you are screening for general antimicrobial activity or need a scaffold for rapid combinatorial synthesis via the Gewald reaction.

For high-fidelity drug design, the 5-amino derivative offers superior lipophilicity and metabolic stability profiles compared to its benzene analogs, making it a "best-in-class" bioisostere for hydrophobic binding pockets.

References

  • Synthesis & Nitro-Reduction Protocol

    • Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile. (2019).[3] National Institutes of Health. Link

  • NEP Inhibition & Thiophene Bioisosteres

    • Novel Selective Thiol Inhibitors of Neutral Endopeptidase Containing Heterocycles. (1998). Journal of Medicinal Chemistry. Link

  • Aurora Kinase Inhibitors (Quinazoline Derivatives)

    • Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase.[4] (2005).[5] US Patent 6,919,338.[4] Link

  • General Thiophene Bioactivity (Contextual)

    • Antimicrobial Activity of 2-Aminothiophene Derivatives.[2][6][7] (2021).[8][9] International Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Structural Validation of Thieno[2,3-d]pyrimidine Scaffolds: An NMR-Centric Comparison Guide

Executive Summary: The Scaffold and the Problem Thieno[2,3-d]pyrimidines are privileged scaffolds in modern drug discovery, serving as bioisosteres to quinazolines and purines.[1] They have demonstrated potent inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and the Problem

Thieno[2,3-d]pyrimidines are privileged scaffolds in modern drug discovery, serving as bioisosteres to quinazolines and purines.[1] They have demonstrated potent inhibition against critical kinase targets, including EGFR, VEGFR-2, and PI3K [1, 2, 4].

However, the synthesis of these bicyclic systems—typically via the Gewald reaction followed by cyclization—is prone to regioisomerism. Depending on the starting ketone's symmetry and the cyclization reagent, three isomeric forms are possible:

  • Thieno[2,3-d]pyrimidine (Target: often most bioactive)

  • Thieno[3,2-d]pyrimidine (Common byproduct)[2]

  • Thieno[3,4-d]pyrimidine (Less common, but possible)[3]

Distinguishing these isomers is non-trivial because they share identical molecular weights and similar functional groups. This guide establishes a self-validating NMR protocol to unambiguously assign the [2,3-d] fusion without relying on slow X-ray crystallography.

Methodological Comparison: Why NMR?

While X-ray crystallography is the definition of "certainty," it is a bottleneck in high-throughput SAR (Structure-Activity Relationship) campaigns. NMR offers the optimal balance of speed and structural fidelity.

Table 1: Comparative Analysis of Validation Methods
FeatureSolution-State NMR (Recommended)X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Connectivity & Electronic Environment3D Atomic CoordinatesElemental Formula & Frag. Pattern
Regioisomer Discrimination High (via Scalar Coupling)Definitive Low (Isomers have identical mass)
Sample State Solution (DMSO-d6/CDCl3)Solid Single CrystalGas Phase / Solution
Throughput High (10-30 min/sample)Low (Days to Weeks)Very High (<5 min)
Limitation Requires ~2-5 mg pure sampleRequires diffractable crystalCannot prove ring fusion geometry

Decision Matrix: The Validation Workflow

The following diagram outlines the logical decision process for validating the scaffold.

ValidationWorkflow Start Crude Reaction Product MS Step 1: HRMS (Confirm Formula) Start->MS Purity Step 2: HPLC/TLC (Isolate Major Isomer) MS->Purity NMR_1D Step 3: 1H & 13C NMR (Identify functional groups) Purity->NMR_1D Decision Ambiguous Region? NMR_1D->Decision NMR_2D Step 4: 2D NMR (HMBC/HSQC) (The 'Bridge' Experiment) Decision->NMR_2D Yes (Standard) Final Validated Thieno[2,3-d] Scaffold Decision->Final No (Known Lit.) XRay Alternative: X-Ray Crystallography NMR_2D->XRay Inconclusive (Rare) NMR_2D->Final Connectivity Confirmed

Figure 1: Strategic workflow for structural validation. Note that 2D NMR is the critical pivot point for isomer differentiation.

The Protocol: Self-Validating NMR System

This protocol assumes a standard thieno[2,3-d]pyrimidine synthesized via the Gewald method (thiophene formation) followed by formamide cyclization [10].[4]

Phase A: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for thienopyrimidines due to poor solubility of the fused bicyclic system in non-polar solvents.

  • Concentration: 5–10 mg in 600 µL.

  • Temperature: 298 K (Standard).

Phase B: 1D Screening (The Setup)

Before running 2D, identify the diagnostic protons.

  • Pyrimidine H-4 (or H-2): Typically a singlet around 8.0 – 9.0 ppm (highly deshielded by two nitrogens).

  • Thiophene Protons: Depending on substitution, these appear between 7.0 – 8.0 ppm .

    • Note: In the [2,3-d] isomer, the thiophene protons are often more shielded than in the [3,2-d] isomer due to the orientation of the electron-deficient pyrimidine ring, but this is not definitive enough for validation.

Phase C: The "HMBC Bridge" (The Validation)

This is the core scientific requirement. You must establish a Heteronuclear Multiple Bond Correlation (HMBC) that crosses the ring fusion.

The Logic:

  • HSQC (Heteronuclear Single Quantum Coherence) links protons to their direct carbons (1-bond). Use this to assign the protonated carbons.

  • HMBC shows long-range coupling (2-3 bonds).

Target Correlations for Thieno[2,3-d]pyrimidine:

  • H-6 (Thiophene) must show a 3-bond coupling to C-4a (the bridgehead carbon shared with the pyrimidine).

  • H-4 (Pyrimidine) must show a 3-bond coupling to C-7a (the other bridgehead carbon).

  • Cross-Confirmation: If you observe a coupling between the Thiophene proton and the Pyrimidine carbonyl/carbon, the rings are fused.

Table 2: Expected Chemical Shifts (DMSO-d6) [11, 19]
PositionAtom TypeApprox. Shift (ppm)MultiplicityKey HMBC Correlations
2 1H (Pyrimidine)8.30 – 8.60SingletC-4, C-7a
4 13C (Quaternary)155.0 – 160.0-From H-2, H-5 (if present)
5 1H (Thiophene)7.30 – 7.80Doublet/SingletC-4a, C-6
6 1H (Thiophene)7.00 – 7.50Doublet/SingletC-4a (Bridgehead)
4a 13C (Bridgehead)120.0 – 130.0-From H-6, H-2
7a 13C (Bridgehead)160.0 – 170.0-From H-5

Visualizing the Connectivity Logic

The following diagram illustrates the specific HMBC correlations required to confirm the [2,3-d] geometry versus the [3,2-d] alternative.

HMBC_Logic cluster_0 Thieno[2,3-d]pyrimidine (Target Structure) cluster_1 Thieno[3,2-d]pyrimidine (Isomer) H6 H-Thio (Pos 6) C4a C-Bridge (Pos 4a) H6->C4a 3J (Critical) C7a C-Bridge (Pos 7a) H2 H-Pyrim (Pos 2) H2->C4a 3J H2->C7a 3J H6_iso H-Thio (Pos 6) C_Bridge_Iso C-Bridge H6_iso->C_Bridge_Iso Different Pattern

Figure 2: HMBC connectivity map. The red dashed lines represent the critical 3-bond couplings (3J) that confirm the ring fusion orientation.

Scientific Justification & Causality

Why does this work? The sulfur atom in the thiophene ring acts as a heteroatomic "blocker" for scalar coupling.

  • In thieno[2,3-d] , the proton at position 6 is three bonds away from the bridgehead carbon C-4a (

    
    ). This allows for a strong HMBC signal.
    
  • In thieno[3,2-d] , the sulfur position shifts. The coupling constants and chemical environments of the bridgehead carbons change drastically because the sulfur is directly attached to one bridgehead carbon in the [3,2-d] isomer, shielding it differently than the nitrogen-adjacent carbon in the [2,3-d] isomer [11, 19].

Self-Validation Check: If your "H-6" proton shows a strong coupling to a carbon that also couples to the pyrimidine H-2 proton, you have confirmed the fused system. If the thiophene protons only couple to each other and aliphatic side chains, but show no connectivity to the pyrimidine core, you may have an open-ring intermediate or a fragmented byproduct.

References

  • Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. ResearchGate. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. PubMed Central (PMC). Available at: [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. PubMed Central (PMC). Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central (PMC). Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link][5]

  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines. The Pharma Innovation. Available at: [Link]

Sources

Validation

elemental analysis data for ethyl 5-aminothiophene-2-carboxylate

Benchmarking Purity: Elemental Analysis Guide for Ethyl 5-aminothiophene-2-carboxylate Executive Summary Ethyl 5-aminothiophene-2-carboxylate is a critical scaffold in medicinal chemistry, widely utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity: Elemental Analysis Guide for Ethyl 5-aminothiophene-2-carboxylate

Executive Summary

Ethyl 5-aminothiophene-2-carboxylate is a critical scaffold in medicinal chemistry, widely utilized in the synthesis of antimicrobial and anti-inflammatory agents via the Gewald reaction. However, its sulfur-rich heterocyclic structure presents unique validation challenges. Standard HPLC methods often fail to detect inorganic impurities (such as elemental sulfur) or early-stage oxidation products that lack distinct chromophores.

This guide benchmarks the performance of Elemental Analysis (EA) as a primary validation tool. We compare the theoretical elemental composition of the ethyl ester against its methyl analog and simulate common impurity profiles to demonstrate EA's sensitivity. This document is designed for researchers requiring rigorous purity confirmation beyond standard spectroscopy.

Technical Profile & Theoretical Benchmarks

Before experimental validation, one must establish the "Gold Standard" theoretical values. We compare Ethyl 5-aminothiophene-2-carboxylate with its closest structural analog, the Methyl ester , to illustrate the resolution required for precise identification.

Table 1: Theoretical Elemental Composition (Combustion Analysis Standards)

CompoundFormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Sulfur (S)
Ethyl 5-aminothiophene-2-carboxylate C₇H₉NO₂S 171.22 49.10 5.30 8.18 18.73
Methyl 5-aminothiophene-2-carboxylateC₆H₇NO₂S157.1945.844.498.9120.40
Difference (Resolution)----+3.26%+0.81%-0.73%-1.67%

Analyst Insight: The significant deviation in Carbon (+3.26%) and Sulfur (-1.67%) between the ethyl and methyl esters allows EA to unambiguously distinguish between these two homologs, which can occasionally be confused during transesterification side reactions.

Comparative Performance: Impurity Detection

The true value of EA lies in detecting "invisible" impurities that do not ionize in MS or absorb UV in HPLC. Below, we model the impact of the two most common Gewald reaction impurities: Elemental Sulfur (S₈) and Hydrolysis (Carboxylic Acid formation) .

Scenario A: The "Sulfur Trap" (Gewald Synthesis Byproduct)

The Gewald reaction uses elemental sulfur.[1] Traces often co-precipitate with the product.

  • Condition: 98% Product + 2% Elemental Sulfur (w/w).

  • Detection: HPLC may show 99%+ purity (S₈ is UV-silent at many wavelengths), but EA reveals the contamination.

Scenario B: Hydrolysis (Storage Instability)

Aminothiophenes are moisture-sensitive. The ethyl ester can hydrolyze to the carboxylic acid.

  • Condition: 95% Ester + 5% Hydrolyzed Acid (5-aminothiophene-2-carboxylic acid).

Table 2: Impact of Impurities on Elemental Data (Simulation)

Sample Scenario% C (Found)% H (Found)% N (Found)% S (Found)Diagnosis
Pure Ethyl Ester (Ref) 49.10 5.30 8.18 18.73 Pass
Scenario A (+2% S₈) 48.12 (↓)5.19 (↓)8.02 (↓)20.35 (↑) Fail: High S indicates retained sulfur.
Scenario B (+5% Acid) 48.30 (↓)5.15 (↓)8.25 (↑)19.05 (↑)Fail: Low C, High N suggests ester loss.

Experimental Protocol: High-Precision Combustion Analysis

To achieve the theoretical values listed above, specific protocols must be followed to ensure the complete combustion of the thiophene ring, which is thermally stable and sulfur-rich.

Step-by-Step Methodology
  • Sample Preparation (Homogenization):

    • Ethyl 5-aminothiophene-2-carboxylate is often a crystalline solid. Grind the sample to a fine powder (<50 µm) using an agate mortar to ensure uniform combustion.

    • Critical: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature to remove surface moisture, which artificially lowers %C and %N.

  • Weighing:

    • Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule . Tin is required (vs. Silver) because its exothermic oxidation (reaching >1800°C) aids in breaking the thiophene ring.

  • Combustion Additives (The "Secret Sauce"):

    • Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Reasoning: Sulfur-rich heterocycles can form refractory chars. WO₃ acts as an oxygen donor and flux, ensuring complete conversion of Organic-S to SO₂.

  • Instrument Parameters (Typical Flash Combustion System):

    • Furnace Temp: 1020°C (Left/Combustion), 850°C (Right/Reduction).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds (excess oxygen required for S-rich samples).

  • Calibration:

    • Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the standard. It matches the target's elemental matrix (C, H, N, S) closely, minimizing matrix effects.

Visualizations

Diagram 1: Impurity Fingerprinting Logic

This decision tree guides the analyst in interpreting EA deviations for this specific compound.

ImpurityLogic Start EA Result Analysis (Ethyl 5-aminothiophene-2-carboxylate) CheckS Check % Sulfur (S) Start->CheckS HighS S > 19.0% (+0.3%) CheckS->HighS High NormalS S within ±0.3% CheckS->NormalS Normal SulfurImp Diagnosis: Elemental Sulfur (Gewald Reaction Residue) HighS->SulfurImp CheckC Check % Carbon (C) NormalS->CheckC LowC C < 48.8% (-0.3%) CheckC->LowC Low Pass PASS: High Purity CheckC->Pass Normal Hydrolysis Diagnosis: Hydrolysis/Moisture (Acid Formation) LowC->Hydrolysis

Figure 1: Diagnostic logic for interpreting Elemental Analysis deviations in thiophene carboxylates.

Diagram 2: Validation Workflow

The integration of EA into the synthesis pipeline.

Workflow Synth Gewald Synthesis (Ketone + S8 + CN-Ester) Crude Crude Isolation (Precipitation) Synth->Crude Purify Recrystallization (Ethanol) Crude->Purify Check Validation Check Purify->Check HPLC HPLC-UV (Checks Organic Purity) Check->HPLC EA Elemental Analysis (Checks Inorganic S & Moisture) Check->EA Release Release for Drug Discovery HPLC->Release Pass EA->Release Pass Reprocess Reprocess (Remove S8) EA->Reprocess Fail (High S) Reprocess->Purify

Figure 2: Integrated validation workflow ensuring both organic and inorganic purity.

References

  • Gewald, K., et al. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational synthesis method describing sulfur usage).[2]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Synthesis, properties and applications. Journal of Heterocyclic Chemistry.
  • Thermo Fisher Scientific.Flash 2000 Elemental Analyzer Operating Manual: Sulfur Determination in Organics. (Standard protocol for combustion additives).
  • PubChem. Ethyl 5-aminothiophene-2-carboxylate Compound Summary. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 5-aminothiophene-2-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling chemical reagents properly from acquisition to disposal is a cornerstone of res...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling chemical reagents properly from acquisition to disposal is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-aminothiophene-2-carboxylate (CAS No. 67318-11-0), moving beyond simple instructions to explain the critical reasoning behind each procedure.

The principles outlined here are grounded in established safety protocols and regulatory standards, designed to protect you, your colleagues, and the environment.

Immediate Safety Profile: Understanding the Hazard

Before handling any chemical for disposal, you must first understand its intrinsic hazards. Ethyl 5-aminothiophene-2-carboxylate is classified as hazardous, and its safety profile dictates the necessary precautions.[1] The primary risks associated with this compound are related to irritation and acute toxicity if ingested.

A summary of its classification under the Globally Harmonized System (GHS) is provided below.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning
(Data sourced from Sigma-Aldrich Safety Information)

These classifications mandate that Ethyl 5-aminothiophene-2-carboxylate must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the sewer system.[2][3]

Pre-Disposal Considerations & Waste Classification

Proper disposal begins with correct classification and segregation. In the United States, chemical waste management is governed by the Resource Conservation and Recovery Act (RCRA), which requires stringent documentation and handling procedures for hazardous materials.[4]

Causality: The fundamental principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases, fires, or explosions.[5][6] Therefore, you must classify and segregate waste at the point of generation.[4]

Your Responsibilities:

  • Designate as Hazardous Waste: Due to its GHS classification, all forms of Ethyl 5-aminothiophene-2-carboxylate waste (pure solid, solutions, contaminated materials) must be designated as hazardous chemical waste.

  • Maintain an Inventory: Your laboratory's hazardous substance inventory must include the waste generated from this chemical, noting its name, amount, and storage location.[5]

  • Segregate Incompatibles: While this compound itself is stable, the solutions you prepare with it may be incompatible with other waste streams in your lab. Always keep acidic, basic, flammable, and oxidizing waste streams separate.[5][6] For instance, do not mix acidic solutions with cyanide or hypochlorite solutions.[5]

Step-by-Step Disposal Protocol

This protocol covers the three primary forms of waste you will generate: pure solid chemical, contaminated lab materials, and solutions.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or fine dust.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Discard and replace them immediately if they become contaminated.[7]

  • Body Protection: A standard laboratory coat is required.[7]

  • Respiratory Protection: When handling the solid powder outside of a fume hood where dust could be generated, a certified respirator may be necessary.[7]

Workflow: From Benchtop to Final Disposal

The following diagram illustrates the decision-making process for handling different forms of waste derived from Ethyl 5-aminothiophene-2-carboxylate.

G Disposal Workflow for Ethyl 5-aminothiophene-2-carboxylate cluster_generation Waste Generation Point cluster_streams Waste Segregation cluster_containers Waste Collection cluster_final Final Steps A Ethyl 5-aminothiophene-2-carboxylate (Unused solid, solutions, contaminated items) B Pure Solid / Expired Reagent A->B Identify Waste Type C Contaminated Consumables (Gloves, Weigh Boats, Wipes, Tips) A->C Identify Waste Type D Liquid Waste (Solutions, Rinsate) A->D Identify Waste Type E SOLID Hazardous Waste Container (Chemically compatible, sealed, labeled) B->E C->E F LIQUID Hazardous Waste Container (Chemically compatible, sealed, labeled, in secondary containment) D->F G Store in Designated Satellite Accumulation Area E->G F->G H Request Waste Pickup from Institutional EHS Office G->H

Caption: Waste disposal decision tree.

Methodology 1: Disposing of Unused or Expired Solid Chemical
  • Container Selection: Use a sturdy, leak-proof container clearly designated for solid hazardous waste.[3] The container must be chemically compatible with the substance.

  • Transfer: Carefully transfer the solid Ethyl 5-aminothiophene-2-carboxylate into the designated solid waste container. Avoid creating dust. If possible, perform this transfer inside a chemical fume hood.

  • Labeling: The waste container must have a properly completed hazardous waste label from your institution's Environmental Health and Safety (EHS) office.[3] The label must clearly state "Hazardous Waste" and list the chemical name: "Ethyl 5-aminothiophene-2-carboxylate."[5]

  • Storage: Keep the container sealed at all times, except when adding waste.[3][8] Store it in a designated satellite accumulation area, away from incompatible materials.[6]

Methodology 2: Disposing of Contaminated Consumables
  • Definition: This category includes items with trace amounts of contamination, such as gloves, weigh paper, pipette tips, and paper towels used for minor cleanups.[9]

  • Collection: Place all contaminated solid items into the same SOLID hazardous waste container used for the pure chemical.[3] Do not dispose of these items in the regular or biohazard trash.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and properly labeled as hazardous waste.

Methodology 3: Disposing of Liquid Solutions
  • Container Selection: Use a designated, leak-proof container for liquid hazardous waste, typically an amber glass or polyethylene carboy.[5] The container must have a secure, tight-fitting cap.[10]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a plastic bin) to contain any potential leaks.[3][4]

  • Labeling: Label the container with a hazardous waste tag. List all chemical constituents of the solution, including solvents and their approximate percentages.[10] For example: "Hazardous Waste: Ethyl 5-aminothiophene-2-carboxylate (~5%), Ethanol (95%)."

  • Accumulation: Keep the container closed when not in use.[6] Do not overfill; a safe maximum is 90% of the container's capacity to allow for expansion.[8]

Methodology 4: Handling Empty Reagent Bottles
  • Assessment: The procedure for disposing of the original reagent bottle depends on the level of hazard. Given that this chemical is harmful if swallowed, extra precaution is warranted.

  • Triple Rinsing: An empty container that held this chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9][11]

  • Collect Rinseate: Crucially, the first rinse must be collected and disposed of as liquid hazardous waste. [3] Subsequent rinses can often be disposed of down the drain, but you must check with your local EHS guidelines.

  • Final Disposal: Once triple-rinsed and air-dried, completely deface or remove the original label to prevent confusion.[11] The clean, unlabeled container can then typically be disposed of in the appropriate glass or plastic recycling bin.

Spill Management Protocol

Chemical spills must be cleaned up immediately.[11]

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid material that you are equipped and trained to handle, proceed with cleanup. For large spills or any spill of liquid solution you are uncomfortable with, evacuate the area and contact your institution's EHS or safety office immediately.[11]

  • Cleanup:

    • Wear your full PPE.

    • Use an absorbent material or spill kit appropriate for chemical spills.

    • Carefully sweep up the solid or absorb the liquid. Avoid actions that create dust or aerosols.

  • Disposal of Cleanup Materials: All materials used in the spill cleanup, including absorbents, wipes, and contaminated PPE, must be collected and disposed of as solid hazardous waste.[11] Place them in your designated solid waste container and label accordingly.

By adhering to these detailed procedures, you contribute to a culture of safety and regulatory compliance, ensuring that your valuable research does not come at the cost of personal or environmental health. When in doubt, always pause and consult your institution's EHS department.

References

  • Daniels Health. (2025, May 21).
  • Labor Security System. (n.d.).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Sigma-Aldrich. (n.d.).
  • Sciencelab.com. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (2025, December 19).
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Handling

Advanced Operational Guide: PPE and Handling Protocols for Ethyl 5-aminothiophene-2-carboxylate

Executive Summary & Chemical Profile Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly versatile building block frequently utilized in medicinal chemistry and drug development, particularly in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 5-aminothiophene-2-carboxylate (CAS: 67318-11-0) is a highly versatile building block frequently utilized in medicinal chemistry and drug development, particularly in the synthesis of pharmacologically active thiophene derivatives. While highly valuable, its molecular structure—featuring a reactive primary amine and an ester functional group on a thiophene ring—imparts specific health hazards. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to safety protocols to mitigate exposure risks, specifically concerning skin sensitization, ocular irritation, and respiratory distress.

Hazard Identification & Mechanistic Causality

Understanding the "why" behind safety protocols is critical for scientific rigor and operational safety. According to the standardized[1], this compound is classified under the following Global Harmonized System (GHS) hazard statements:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The nucleophilic nature of the primary amine group (-NH

    
    ) can disrupt lipid bilayers in the skin and ocular mucosa, leading to localized inflammation and cellular damage.
    
  • H335 (May cause respiratory irritation): As a crystalline solid/powder, aerosolized micro-particles can easily deposit in the upper respiratory tract. The basicity of the amine reacts with mucosal moisture, causing acute irritation.

Personal Protective Equipment (PPE) Matrix

To comply with for laboratory safety, the following PPE is mandatory. The selection is based on the chemical's specific reactivity profile and physical state.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness). Double gloving recommended for prolonged handling.Nitrile provides superior chemical resistance against amines and esters compared to latex, preventing transdermal permeation.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against both airborne dust particles (H335) and accidental splashes during solvent dissolution (H319).
Body Protection Flame-resistant (FR) or 100% cotton lab coat; closed-toe non-porous shoes.Prevents particulate accumulation on street clothing. Synthetic fabrics should be avoided as they can retain static charge, which may aerosolize powders.
Respiratory Protection N95 or P100 particulate respirator (Only if handled outside a fume hood).Filters out aerosolized crystalline dust. Note: Standard operating procedure dictates all handling must occur inside a certified fume hood.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that each step inherently confirms the success and safety of the previous one. The National Research Council's dictates that all volatile or dust-generating chemicals be handled under active ventilation[2].

Step 1: Pre-Operation Environmental Validation

  • Verify that the Class II Chemical Fume Hood is operational with a face velocity of 80–120 feet per minute (fpm). This ensures that if aerosolization occurs, the system is already actively mitigating the exposure.

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

Step 2: PPE Donning & Static Mitigation

  • Don all required PPE (gloves, goggles, lab coat).

  • Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Thiophene derivatives in powder form can hold static charges, causing particles to aerosolize or adhere to gloves, increasing exposure risk.

Step 3: Weighing and Transfer

  • Tare the anti-static weighing boat.

  • Carefully transfer the required mass of Ethyl 5-aminothiophene-2-carboxylate. Keep the source bottle capped immediately after use to minimize ambient moisture absorption (hygroscopy).

Step 4: Dissolution and Containment

  • If preparing a stock solution (e.g., in DMSO or Dichloromethane), add the solvent slowly down the side of the vial to prevent dust kick-up.

  • Seal the vial with a PTFE-lined cap before removing it from the fume hood to ensure total containment.

HandlingWorkflow Start Pre-Operation Setup PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Flow Rate (80-120 fpm) Start->Hood Transfer Weighing & Transfer (Use Anti-static Spatula) PPE->Transfer Hood->Transfer Solvent Dissolution (e.g., DMSO/DCM) Transfer->Solvent Clean Decontaminate Surfaces (70% EtOH / Soap) Solvent->Clean Waste Dispose as Hazardous Waste Clean->Waste

Standard operational workflow for safe handling and dissolution of the compound.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent aerosolization and respiratory exposure.

SpillResponse Spill Spill Detected (Ethyl 5-aminothiophene-2-carboxylate) Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Sweep Dampen with Towels (Avoid Dust Generation) Minor->Sweep Evacuate Evacuate Lab & Call EHS Major->Evacuate Container Place in Sealed Hazardous Waste Container Sweep->Container Wipe Wipe Area with 70% EtOH Container->Wipe

Step-by-step decision matrix for managing accidental chemical spills.

Protocol for Minor Spills (<50g, inside fume hood):

  • Do not dry sweep. Dry sweeping aerosolizes the irritating powder, directly violating H335 mitigation strategies.

  • Cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.

  • Carefully scoop the damp material using a plastic dustpan or spatula.

  • Place the collected material into a designated, sealable hazardous waste container.

  • Wash the contaminated surface thoroughly with soap and water, followed by a 70% ethanol wipe down to remove residual organics.

Waste Disposal & Environmental Compliance

Disposal must strictly adhere to for hazardous waste generators.

  • Solid Waste: Any contaminated consumables (weighing boats, spatulas, gloves, paper towels from spill cleanup) must be placed in a solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Liquid Waste: Solutions containing Ethyl 5-aminothiophene-2-carboxylate (e.g., HPLC analytical waste, reaction mother liquors) must be collected in properly labeled, chemically compatible liquid waste carboys (e.g., HDPE). Do not mix with incompatible waste streams such as strong oxidizing agents, as amines can undergo exothermic oxidation.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary - 40 CFR 262." United States Environmental Protection Agency. URL:[Link]

Sources

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